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Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate Documentation Hub

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  • Product: Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
  • CAS: 53960-10-4

Core Science & Biosynthesis

Foundational

The Enduring Therapeutic Potential of the 4-Oxo-3,4-dihydrophthalazine Core: A Technical Guide for Drug Discovery Professionals

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for developing new therapeutics. Among the myriad of heterocyclic structures, t...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for developing new therapeutics. Among the myriad of heterocyclic structures, the 4-oxo-3,4-dihydrophthalazine core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action associated with this versatile core structure, offering valuable insights for researchers, scientists, and drug development professionals.

The 4-Oxo-3,4-dihydrophthalazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-oxo-3,4-dihydrophthalazine core, a bicyclic aromatic heterocycle, possesses a unique combination of structural features that contribute to its diverse pharmacological profile. Its planar and rigid nature, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This has led to the development of numerous derivatives with potent anticancer, anti-inflammatory, and enzyme-inhibitory properties.

Anticancer Activity: Targeting the Proliferation and Survival of Malignant Cells

Derivatives of the 4-oxo-3,4-dihydrophthalazine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1] The mechanisms underlying this activity are multifaceted and often involve the modulation of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 4-oxo-3,4-dihydrophthalazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] This is often accompanied by cell cycle arrest at specific checkpoints, preventing the proliferation of cancer cells.[1]

One of the key signaling pathways implicated in the pro-apoptotic and cell cycle inhibitory effects of these compounds is the MAPK (Mitogen-Activated Protein Kinase) pathway . The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell growth. Certain 4-oxo-3,4-dihydrophthalazine derivatives have been shown to modulate the MAPK pathway, leading to the activation of pro-apoptotic signals and the inhibition of pro-survival signals.

MAPK_Pathway_Inhibition cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Phthalazinone_Derivative 4-Oxo-3,4-dihydrophthalazine Derivative Phthalazinone_Derivative->RAF Inhibition Phthalazinone_Derivative->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Apoptosis_Induction Apoptosis Induction Gene_Expression->Apoptosis_Induction Suppression of Anti-apoptotic Genes

Figure 1: Hypothetical model of MAPK pathway inhibition by 4-oxo-3,4-dihydrophthalazine derivatives.

Structure-Activity Relationship (SAR) and Potency

The anticancer potency of 4-oxo-3,4-dihydrophthalazine derivatives is highly dependent on the nature and position of substituents on the phthalazinone core and any appended aryl rings. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for optimal activity.

Compound IDR1 SubstituentR2 SubstituentCell LineIC50 (µM)Reference
1a HPhenylMGC-8033.8[1]
1b H4-ChlorophenylMGC-8032.5[1]
1c H4-MethoxyphenylMGC-8034.2[1]
2a CH3PhenylHeLa5.1[1]
2b CH34-ChlorophenylHeLa3.2[1]
11h -Triazolo-fusedEC-97062.0[1]

Table 1: Anticancer activity of selected 4-oxo-3,4-dihydrophthalazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-oxo-3,4-dihydrophthalazine derivatives in culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The 4-oxo-3,4-dihydrophthalazine scaffold has been explored for the development of novel anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of 4-oxo-3,4-dihydrophthalazine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is frequently achieved through the modulation of key inflammatory signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain 4-oxo-3,4-dihydrophthalazine derivatives have been shown to interfere with this pathway, thereby reducing the inflammatory response.

NFkB_Pathway_Inhibition cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Pro_inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_active Active NF-κB IkB_NFkB->NFkB_active IκB Degradation Phthalazinone_Derivative 4-Oxo-3,4-dihydrophthalazine Derivative Phthalazinone_Derivative->IKK_Complex Inhibition Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) NFkB_active->Gene_Transcription

Figure 2: Proposed mechanism of NF-κB pathway inhibition by 4-oxo-3,4-dihydrophthalazine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of test compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group), including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the 4-oxo-3,4-dihydrophthalazine derivatives. Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

PARP Inhibition: A Targeted Approach in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway. PARP inhibitors have emerged as a promising class of targeted anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 4-oxo-3,4-dihydrophthalazine scaffold has been successfully utilized in the design of potent PARP inhibitors.

Mechanism of Action: Synthetic Lethality

PARP inhibitors work through a mechanism known as "synthetic lethality." In cells with a functional homologous recombination (HR) pathway for DNA double-strand break repair, the inhibition of PARP and the BER pathway is not lethal. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA mutations), the simultaneous inhibition of PARP-mediated single-strand break repair leads to the accumulation of DNA damage and ultimately cell death.

PARP_Inhibition_Workflow cluster_dna_damage cluster_parp_pathway cluster_replication cluster_hr_pathway cluster_synthetic_lethality SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Repair_Proteins BER Repair Proteins PARP1->Repair_Proteins DSB Double-Strand Break (DSB) PARP1->DSB Replication Fork Collapse (inhibition) SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Phthalazinone_PARPi 4-Oxo-3,4-dihydrophthalazine PARP Inhibitor Phthalazinone_PARPi->PARP1 Inhibition BRCA1_2 BRCA1/2 DSB->BRCA1_2 Apoptosis Apoptosis DSB->Apoptosis No HR Repair HR_Repair HR Repair BRCA1_2->HR_Repair Cell_Viability Cell Viability HR_Repair->Cell_Viability

Figure 3: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

A common method to assess the inhibitory activity of compounds against PARP-1 is a chemiluminescent or fluorescent-based assay that measures the incorporation of NAD+ into a histone substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of PARP-1 enzyme, a histone-coated plate, a solution of biotinylated NAD+, and streptavidin-HRP.

  • Compound Incubation: Add the 4-oxo-3,4-dihydrophthalazine derivatives at various concentrations to the wells of the histone-coated plate. Include a known PARP inhibitor as a positive control and a vehicle control.

  • Enzyme Reaction: Add the PARP-1 enzyme to each well and incubate for a short period.

  • Initiation of Poly(ADP-ribosyl)ation: Add the biotinylated NAD+ to initiate the PARP-1 enzymatic reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP and incubate. After another wash step, add a chemiluminescent or fluorescent substrate.

  • Signal Measurement: Measure the light output or fluorescence using a microplate reader.

  • Data Analysis: The signal is inversely proportional to the PARP-1 inhibitory activity of the compound. Calculate the IC₅₀ value from the dose-response curve.

Synthesis of the 4-Oxo-3,4-dihydrophthalazine Core

A common and efficient method for the synthesis of the 4-oxo-3,4-dihydrophthalazine core involves the condensation of 2-carboxybenzaldehyde with hydrazine.

Synthesis_Workflow 2_Carboxybenzaldehyde 2-Carboxybenzaldehyde Reaction Condensation/ Cyclization 2_Carboxybenzaldehyde->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Phthalazinone_Core 4-Oxo-3,4-dihydrophthalazine Reaction->Phthalazinone_Core

Figure 4: General synthetic scheme for the 4-oxo-3,4-dihydrophthalazine core.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-carboxybenzaldehyde in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent to obtain the pure 4-oxo-3,4-dihydrophthalazine core.

Conclusion and Future Perspectives

The 4-oxo-3,4-dihydrophthalazine core represents a highly versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and PARP inhibitory effects. The mechanisms of action are often complex, involving the modulation of key signaling pathways such as MAPK and NF-κB.

Future research in this area should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the specific molecular targets and the intricate signaling pathways modulated by these compounds will be crucial for the development of the next generation of therapeutics based on the 4-oxo-3,4-dihydrophthalazine scaffold. The self-validating nature of the described experimental protocols provides a robust framework for the continued exploration and optimization of this promising class of compounds.

References

  • [Reference 5: Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. ResearchGate.]([Link])

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Phthalazine Compounds

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), a...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of phthalazine-containing molecules. This guide emphasizes not only the interpretation of spectral data but also the underlying principles and practical considerations for data acquisition.

Introduction: The Significance of Phthalazine in Medicinal Chemistry

Phthalazine, a bicyclic aromatic N-heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, antihypertensive, and antimicrobial properties.[1][2] The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. This guide will delve into the nuances of applying NMR, IR, and MS to the analysis of this important class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3]

¹H NMR Spectroscopy of Phthalazines

The proton NMR spectrum of a phthalazine derivative provides a wealth of information. The chemical shifts (δ) of the protons are influenced by the electronegativity of the nitrogen atoms and the aromatic ring current, as well as the nature of any substituents.

General Characteristics:

  • Aromatic Protons: The protons on the phthalazine core typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm.[4] This is due to the deshielding effect of the aromatic ring current.

  • Influence of Nitrogen Atoms: The protons adjacent to the nitrogen atoms (H-1 and H-4 on the parent phthalazine) are the most deshielded and appear at the lowest field.

  • Substituent Effects: Electron-donating groups (EDGs) attached to the carbocyclic ring will generally cause an upfield shift (to lower ppm values) of the aromatic protons, while electron-withdrawing groups (EWGs) will cause a downfield shift.

  • Solvent Effects: The choice of solvent can influence the chemical shifts. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.[4] DMSO-d₆ is particularly useful for compounds with exchangeable protons (e.g., N-H), which often appear as broad signals.

Table 1: Representative ¹H NMR Chemical Shifts for Phthalazine Derivatives

Compound/FragmentProton(s)Typical Chemical Shift (δ, ppm)Reference(s)
Phthalazin-1(2H)-oneAromatic Protons7.15 - 8.43[4]
CH₂ attached to N-2~4.82[4]
NH~9.02[4]
2,3-Dihydro-phthalazine-1,4-dioneAromatic Protons7.82 - 8.06
Substituted PhthalazinonesBenzyl CH₂~4.23 - 4.32[4]
¹³C NMR Spectroscopy of Phthalazines

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the carbon skeleton of the molecule.

General Characteristics:

  • Aromatic Carbons: The carbon atoms of the phthalazine ring typically resonate between δ 120 and 160 ppm.[4][5]

  • Carbons Adjacent to Nitrogen: The carbon atoms directly bonded to the electronegative nitrogen atoms (C-1 and C-4 in phthalazine) are significantly deshielded and appear at the downfield end of the aromatic region.

  • Carbonyl Carbons: In phthalazinone derivatives, the carbonyl carbons (C=O) give rise to characteristic signals in the highly deshielded region of the spectrum, typically between δ 158 and 175 ppm.[4][5]

  • Substituent Effects: The chemical shifts of the ring carbons are sensitive to the electronic effects of substituents. Computational methods, such as Density Functional Theory (DFT), can be employed to predict and help assign ¹³C NMR chemical shifts with reasonable accuracy.[6][7]

Table 2: Representative ¹³C NMR Chemical Shifts for Phthalazine Derivatives

Compound/FragmentCarbon(s)Typical Chemical Shift (δ, ppm)Reference(s)
Substituted PhthalazinonesAromatic Carbons125 - 146[4]
Carbonyl (C=O)~159 - 171[4][5]
CH₂ attached to N-2~55[4]
Benzyl CH₂~38[4]
2,3-Dihydro-phthalazine-1,4-dioneAromatic Carbons125.78 - 132.35
Carbonyl (C=O)156.41
Experimental Protocol for NMR Analysis of Phthalazine Compounds

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a phthalazine derivative.

Materials:

  • Phthalazine compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[8]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of high purity

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Small vial for sample dissolution

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of the phthalazine compound into a clean, dry vial.[8]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9]

    • Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary. The solution should be free of any particulate matter.[8][9]

    • Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[9]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using the instrument's gauge.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • If required, acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of NMR Data Interpretation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H & 13C Spectra acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibrate Chemical Shifts proc1->proc2 proc3 Integrate 1H Signals proc2->proc3 proc4 Analyze Chemical Shifts, Splitting, and Integration proc3->proc4 proc5 Propose Structure proc4->proc5

Caption: Workflow for NMR analysis of phthalazine compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Characteristic IR Absorptions for Phthalazine Derivatives:

  • Aromatic C-H Stretching: Look for sharp bands in the region of 3000-3100 cm⁻¹.

  • Aromatic C=C Stretching: Multiple sharp bands of variable intensity are typically observed between 1400 and 1600 cm⁻¹.

  • C=N Stretching: The stretching vibration of the carbon-nitrogen double bonds in the heterocyclic ring usually appears in the 1500-1650 cm⁻¹ region.

  • Carbonyl (C=O) Stretching: This is a very strong and characteristic absorption for phthalazinone derivatives, typically found in the range of 1630-1750 cm⁻¹.[5] The exact position depends on the molecular structure and hydrogen bonding.

  • N-H Stretching: In phthalazinones with an N-H group, a broad or sharp band can be observed in the 3200-3500 cm⁻¹ region.[5]

Table 3: Key IR Absorption Frequencies for Phthalazine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityReference(s)
Aromatic C-HStretching3000 - 3100Medium to Weak[12]
Aromatic C=CStretching1400 - 1600Variable[12]
C=NStretching1500 - 1650Medium to Strong
Carbonyl (C=O)Stretching1630 - 1750Strong[5]
N-HStretching3200 - 3500Medium, can be broad[5]
Experimental Protocol for IR Analysis (Thin Solid Film Method)

Objective: To obtain an IR spectrum of a solid phthalazine compound.

Materials:

  • Phthalazine compound (~10-20 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Salt plates (e.g., NaCl or KBr)

  • Small beaker or vial

  • Pasteur pipette

Procedure:

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, polish them with a suitable material.

    • Dissolve a small amount of the phthalazine compound in a few drops of a volatile solvent in a small beaker.[13]

    • Using a Pasteur pipette, apply a drop or two of the solution to the surface of one salt plate.[13]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[13]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. A sufficient number of scans should be co-added to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the major absorption bands and compare their wavenumbers to correlation charts and literature data to identify the functional groups present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] For phthalazine compounds, it is invaluable for determining the molecular weight and providing structural information through the analysis of fragmentation patterns.[15]

Electron Impact (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[14]

General Fragmentation Patterns of Phthalazines:

  • Molecular Ion (M⁺•): The molecular ion peak is typically observed and provides the molecular weight of the compound.[16] The aromatic nature of the phthalazine ring often leads to a relatively stable molecular ion.

  • Loss of N₂: A common fragmentation pathway for diazines is the loss of a neutral nitrogen molecule (N₂), resulting in a fragment ion at [M-28]⁺•.

  • Loss of HCN: The loss of hydrogen cyanide (HCN) from the heterocyclic ring is another characteristic fragmentation, leading to a fragment at [M-27]⁺.

  • Fragmentation of the Carbocyclic Ring: The benzene portion of the molecule can undergo fragmentation typical of aromatic compounds, such as the loss of acetylene (C₂H₂), resulting in a fragment at [M-26]⁺•.

  • Phthalazinone Fragmentation: Phthalazin-1,4-dione derivatives often show a characteristic fragment corresponding to the phthalazine-1,4-dione moiety (m/z 162).[2] Further fragmentation can involve the loss of CO and HCN.[2]

Table 4: Common Fragment Ions in the EI-MS of Phthalazine Derivatives

FragmentationNeutral LossResulting m/zReference(s)
Loss of N₂28M - 28
Loss of HCN27M - 27[2]
Loss of C₂H₂26M - 26[2]
From Phthalazine-1,4-dioneS=C=NHM - 59 (from a thiocarbonyl derivative)[2]
From Phthalazine-1,4-dioneCOM - 28[2]
Experimental Protocol for EI-MS Analysis

Objective: To obtain the mass spectrum of a phthalazine compound to determine its molecular weight and fragmentation pattern.

Materials:

  • Phthalazine compound (a small, pure sample)

  • Volatile solvent (if using a direct insertion probe)

  • Sample vial

Procedure:

  • Sample Introduction:

    • For volatile and thermally stable compounds, a direct insertion probe is often used.[17] A small amount of the sample is placed in a capillary tube, which is then inserted into the probe.

    • Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) if it is sufficiently volatile and thermally stable.

  • Ionization and Analysis:

    • The sample is vaporized in the ion source under high vacuum.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1]

    • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The ions are separated based on their m/z ratio, and a mass spectrum is generated.

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

    • Propose fragmentation pathways that are consistent with the observed spectrum and the proposed structure of the compound.

Visualization of a Plausible Phthalazine Fragmentation Pathway

MS_Fragmentation M Phthalazine M+• (m/z 130) M_minus_N2 [M - N2]+• (m/z 102) M->M_minus_N2 - N2 M_minus_HCN [M - HCN]+• (m/z 103) M->M_minus_HCN - HCN Fragment1 C6H4+• (m/z 76) M_minus_HCN->Fragment1 - HCN

Caption: A simplified fragmentation pathway for unsubstituted phthalazine.

Conclusion: An Integrated Spectroscopic Approach

For the robust characterization of phthalazine compounds, an integrated approach utilizing NMR, IR, and MS is essential. IR spectroscopy provides a quick screen for key functional groups, mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation, and NMR spectroscopy provides the definitive and detailed structural elucidation. By understanding the principles and characteristic spectral features outlined in this guide, researchers can confidently and accurately characterize novel phthalazine derivatives, accelerating their research and development efforts.

References

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. [Link]

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. [Link]

  • Spectroscopic characterization and quantum chemical investigation of molecular structure and vibrational spectra of phthalazine-. CORE. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). PubMed Central. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). National Institutes of Health. [Link]

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Indian Academy of Sciences. [Link]

  • Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

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Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Phthalazine-1-Carboxylates

For Researchers, Scientists, and Drug Development Professionals Abstract Phthalazine-1-carboxylates are a class of N-heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine-1-carboxylates are a class of N-heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. As derivatives of phthalazine, they serve as crucial scaffolds in the development of novel therapeutic agents, owing to their diverse biological activities which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of phthalazine-1-carboxylates, detailing their synthesis, reactivity, and spectroscopic characteristics. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile class of molecules in their scientific endeavors.

Introduction: The Significance of the Phthalazine-1-Carboxylate Core

The phthalazine framework, a bicyclic aromatic system composed of a benzene ring fused to a pyridazine ring, is recognized as a "privileged structure" in medicinal chemistry.[4] This designation stems from its recurring presence in a multitude of bioactive compounds. The introduction of a carboxylate group at the 1-position of the phthalazine ring system provides a versatile handle for further molecular elaboration, enabling the synthesis of a wide array of esters, amides, and other derivatives. This functional group significantly influences the molecule's polarity, solubility, and ability to participate in hydrogen bonding, all of which are critical parameters in drug design and materials science. The reactivity of the carboxylate moiety allows for the facile introduction of various pharmacophores, making phthalazine-1-carboxylates attractive starting materials for the generation of compound libraries in the pursuit of new drug candidates.[2]

Synthesis of the Phthalazine-1-Carboxylate Scaffold

The construction of the phthalazine-1-carboxylate core typically involves the cyclization of a suitably substituted benzene derivative with a hydrazine-based reagent. A common and effective strategy commences with a 2-acylbenzoic acid, which undergoes condensation with hydrazine to form the phthalazinone ring.

Key Synthetic Pathway: From 2-Acylbenzoic Acids

The reaction of a 2-acylbenzoic acid with hydrazine hydrate is a fundamental method for the synthesis of 4-substituted-phthalazin-1-ones. The mechanism involves an initial nucleophilic attack of the hydrazine on the keto-carbonyl group, followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine on the carboxylic acid, and subsequent dehydration to yield the stable heterocyclic system.

G cluster_0 Mechanism of Phthalazinone Formation 2-Acylbenzoic_Acid 2-Acylbenzoic Acid Intermediate_1 Initial Adduct 2-Acylbenzoic_Acid->Intermediate_1 + Hydrazine Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Phthalazinone Phthalazinone Product Intermediate_2->Phthalazinone - H2O (Dehydration) G cluster_1 Esterification Workflow Carboxylic_Acid Phthalazine-1-carboxylic Acid Derivative Ester_Product Phthalazine-1-carboxylate Carboxylic_Acid->Ester_Product Alcohol Alcohol (R-OH) Alcohol->Ester_Product Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Ester_Product Catalyzes reaction

Caption: A simplified workflow for the esterification of a phthalazine-1-carboxylic acid derivative.

The conversion of phthalazine-1-carboxylates to their corresponding amides is a crucial transformation for the introduction of diverse functionalities and for building peptide-like structures. This can be achieved by direct reaction of the ester with an amine, often at elevated temperatures, or by activating the corresponding carboxylic acid with a coupling agent.

Experimental Protocol: General Amidation of a Carboxylic Acid using TiCl₄

This is a general procedure that can be adapted for phthalazine-1-carboxylic acids.

  • To a solution of the phthalazine-1-carboxylic acid (1 mmol) in pyridine (10 mL), add TiCl₄ (3 mmol) and the desired amine (1 mmol). [5]2. Seal the reaction vessel and heat at 85 °C with stirring. [5]3. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction and perform an appropriate work-up and purification to isolate the amide product.

Reaction of a phthalazine-1-carboxylate with hydrazine hydrate readily yields the corresponding hydrazide. [1]These hydrazides are valuable intermediates for the synthesis of hydrazones and other heterocyclic systems.

Reactions Involving the Phthalazine Ring

The phthalazine ring system, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups like a carboxylate. Halogenated phthalazines are especially reactive towards nucleophilic substitution. [4]

Spectroscopic Characterization

The structural elucidation of phthalazine-1-carboxylates relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the benzene portion of the phthalazine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the electronic effects of the carboxylate group and any other substituents. The protons of the alkyl chain of the ester will appear in the upfield region of the spectrum, with chemical shifts and splitting patterns characteristic of their environment. For example, in an ethyl ester, a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons would be expected. [4] ¹³C NMR: The carbon atoms of the phthalazine ring typically appear in the range of δ 120-160 ppm. The carbonyl carbon of the carboxylate group is a key diagnostic signal, usually found further downfield (δ 160-175 ppm). [4]

Mass Spectrometry (MS)

In electron impact mass spectrometry, phthalazine derivatives exhibit characteristic fragmentation patterns. The parent phthalazine molecule typically undergoes sequential loss of two hydrogen cyanide (HCN) molecules. [1]For phthalazine-1-carboxylates, fragmentation of the ester side chain is also a prominent feature, providing valuable information about the structure of the alkyl or aryl group.

G cluster_2 Mass Spectrometry Fragmentation Molecular_Ion [M]⁺ Fragment_1 [M - OR]⁺ Molecular_Ion->Fragment_1 Loss of alkoxy group Fragment_2 [M - COOR]⁺ Molecular_Ion->Fragment_2 Loss of entire ester group Fragment_3 Further fragmentation of the phthalazine ring Fragment_2->Fragment_3

Caption: A generalized fragmentation pathway for a phthalazine-1-carboxylate in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups in phthalazine-1-carboxylates. A strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O stretch of the ester group. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Conclusion

Phthalazine-1-carboxylates represent a class of compounds with significant potential in drug discovery and materials science. Their synthesis is accessible through established cyclization strategies, and the carboxylate functionality provides a versatile point for molecular diversification. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their effective application in the development of novel molecules with desired biological activities and material properties. The continued exploration of this chemical space is likely to yield new and valuable contributions to science and medicine.

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Exploratory

An In-Depth Technical Guide to Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, characterization methodologies, and explore its therapeutic potential, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the exploration of novel small molecules for therapeutic applications.

Core Chemical Identity

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a derivative of the phthalazine core structure. The phthalazine scaffold is a key pharmacophore that has garnered considerable attention for its diverse biological activities. The introduction of a methyl carboxylate group at the 1-position and an oxo group at the 4-position modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Table 1: Physicochemical Properties of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

PropertyValueSource
IUPAC Name 4-oxo-3H-phthalazine-1-carboxylic acidPubChem[1]
InChIKey YHNOBCUFJJRVOP-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OPubChem[1]
Molecular Formula C₉H₆N₂O₃PubChem[1]
Molecular Weight 190.16 g/mol PubChem[1]
CAS Number 3260-44-4PubChem[1]

The conversion of the carboxylic acid to its methyl ester is a standard chemical transformation, which will be detailed in the synthesis section.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is typically achieved through a two-step process: first, the synthesis of the parent carboxylic acid, followed by its esterification.

Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

The synthesis of the carboxylic acid precursor often involves the cyclization of phthalic anhydride derivatives with a hydrazine source.[2]

Protocol 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as dioxane.

  • Addition of Reagent: Add a carbohydrazide derivative to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield high-purity 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.[2]

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like dioxane facilitates the dissolution of the reactants and promotes the condensation reaction. Refluxing provides the necessary activation energy for the cyclization to occur efficiently. Purification by recrystallization is a critical step to remove any unreacted starting materials and by-products, ensuring the purity of the final compound.

Esterification to Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

The carboxylic acid is then converted to the desired methyl ester via Fischer esterification or by using a milder methylating agent.

Protocol 2: Methyl Esterification

  • Acid-Catalyzed Esterification: Suspend 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid in methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Reflux: Reflux the mixture for several hours until the reaction is complete, as indicated by TLC.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize the excess acid with a weak base, such as sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl ester can be further purified by column chromatography on silica gel.[3]

Trustworthiness of the Protocol: This two-step synthesis is a well-established and reliable method for preparing aryl carboxylic esters. The progress of each step can be easily monitored, and the purification techniques are standard and effective, ensuring a high-purity final product.

Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Esterification A Phthalic Anhydride C Reaction in Dioxane (Reflux) A->C B Carbohydrazide B->C D 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid C->D Cyclization F Reaction (Reflux) D->F D->F E Methanol & Acid Catalyst E->F G Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate F->G Esterification

Caption: Synthetic workflow for Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Characterization and Structural Elucidation

The identity and purity of the synthesized Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate must be confirmed using a suite of analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phthalazine ring, and a characteristic singlet for the methyl ester protons.
¹³C NMR Resonances for the carbonyl carbons of the ester and the lactam, as well as the aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and the lactam, and C-O stretching.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity.

These analytical methods provide a self-validating system to confirm the structure and purity of the final product, which is crucial for its use in biological assays.

Therapeutic Potential and Mechanism of Action

Derivatives of the 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid core have demonstrated promising biological activities, suggesting that the methyl ester analogue could also be a valuable therapeutic agent.

Antitumor Activity

Research has shown that derivatives of this scaffold can exhibit significant antitumor properties.[4] The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the c-Met kinase pathway, which is associated with tumor growth and metastasis.[2] The introduction of different substituents on the phthalazine ring can modulate the inhibitory activity, with some derivatives showing IC50 values in the nanomolar range against various cancer cell lines.[2]

Antimicrobial Properties

Certain derivatives of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid have also been investigated for their antimicrobial properties. These compounds have shown efficacy against various bacterial strains, indicating their potential as leads for the development of new antibiotics.[2]

Signaling_Pathway cluster_pathway Potential Mechanism of Action Compound Methyl 4-oxo-3,4-dihydro- phthalazine-1-carboxylate cMet c-Met Kinase Compound->cMet Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream Activation Proliferation Tumor Cell Proliferation Downstream->Proliferation Metastasis Metastasis Downstream->Metastasis

Caption: Potential inhibitory action on the c-Met signaling pathway.

Future Directions and Conclusion

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and the parent core has demonstrated significant biological activity. Further investigation into its specific mechanism of action and its efficacy in preclinical models of cancer and infectious diseases is warranted.

The derivatization of the phthalazine core offers a versatile platform for structure-activity relationship (SAR) studies. By modifying the substituents on the ring system, it is possible to optimize the compound's potency, selectivity, and pharmacokinetic properties. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing class of compounds.

References

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Foundational

A Comprehensive Technical Guide to the CAS Numbers and Synthetic Strategies of 4-oxo-3,4-dihydrophthalazine-1-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid and its derivatives, a class of heterocyclic compounds with si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just a catalog of CAS numbers, but a cohesive understanding of the synthesis, rationale, and application of these molecules, grounded in established scientific principles.

Introduction: The Phthalazinone Core as a Privileged Scaffold

The 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid moiety represents a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure, combined with the presence of hydrogen bond donors and acceptors, makes it an ideal platform for the development of targeted therapeutics. The carboxylic acid at the 1-position serves as a versatile synthetic handle, allowing for the creation of a diverse library of derivatives, including esters and amides, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Derivatives of this core structure have demonstrated a range of biological activities, with a notable focus on their potential as anti-cancer agents. Specifically, certain carboxamide derivatives have been investigated as potent P-glycoprotein (P-gp) inhibitors, capable of reversing multidrug resistance (MDR) in cancer cells—a significant hurdle in oncology.[1]

The Parent Compound: 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

A thorough understanding of the parent compound is essential before delving into its derivatives.

Chemical Identity and Properties
PropertyValueSource
Chemical Name 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid[2][3]
CAS Number 3260-44-4[2][3][4]
Molecular Formula C₉H₆N₂O₃[2][3]
Molecular Weight 190.16 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Solubility Limited solubility in non-polar solvents; soluble in polar aprotic solvents like DMSO and DMF. Increased solubility in basic aqueous solutions due to salt formation.[2]
Synthesis of the Phthalazinone Core

The construction of the 4-oxo-3,4-dihydrophthalazine core is a critical first step. A common and efficient method involves the cyclocondensation of phthalic anhydride with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by dehydration to form the heterocyclic ring.

Experimental Protocol: Synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution while stirring. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to yield 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid as a solid.

The rationale for this approach lies in its simplicity and the ready availability of the starting materials. The choice of ethanol as a solvent is strategic due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

G cluster_reactants Reactants cluster_process Process cluster_product Product Phthalic_Anhydride Phthalic Anhydride Cyclocondensation Cyclocondensation (Ethanol, Reflux) Phthalic_Anhydride->Cyclocondensation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Cyclocondensation Product_Compound 4-oxo-3,4-dihydrophthalazine- 1-carboxylic acid Cyclocondensation->Product_Compound

Caption: General workflow for the synthesis of the phthalazinone core.

Key Derivatives and their CAS Numbers

The true therapeutic potential of this scaffold is unlocked through the synthesis of its derivatives. The following table summarizes some of the key derivatives, their CAS numbers, and molecular information.

Derivative NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid57531-19-8C₁₅H₁₀N₂O₃266.25
3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid36710-94-8C₁₆H₁₂N₂O₄296.28
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide103264-43-3C₁₀H₉N₃O₂203.19
Methyl 4-oxo-3-(4-methylphenyl)-3,4-dihydrophthalazine-1-carboxylate1415647-84-5C₁₇H₁₄N₂O₃294.31
N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamideNot AvailableC₁₅H₉F₂N₃O₂301.25
3,4-Dihydro-1,4-dioxophthalazine42972-13-4C₈H₄N₂O₂160.13

Synthetic Strategies for Derivatives

The carboxylic acid group at the 1-position is the primary site for derivatization. Standard organic chemistry transformations can be employed to generate a wide array of esters and amides.

Esterification

Ester derivatives are commonly synthesized to improve cell permeability and oral bioavailability. The Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a straightforward method.

Experimental Protocol: Synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Reaction Setup: Suspend 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and neutralize the acid with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The choice of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.

Amidation

Amide derivatives are of particular interest due to their potential for forming strong hydrogen bonds with biological targets. The synthesis of amides typically involves the activation of the carboxylic acid, followed by reaction with an amine.

Experimental Protocol: Synthesis of N-substituted 4-oxo-3,4-dihydrophthalazine-1-carboxamides

  • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step is usually performed in an inert solvent like dichloromethane (DCM) or toluene.

  • Amine Coupling: In a separate flask, dissolve the desired amine in an inert solvent. Cool the solution in an ice bath.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution. A base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.

  • Workup and Purification: After the reaction is complete, the mixture is typically washed with dilute acid, base, and brine. The organic layer is then dried and concentrated. The final product is purified by recrystallization or column chromatography.

The conversion to an acid chloride is a key step as it significantly enhances the reactivity of the carboxyl group, allowing for an efficient reaction with the amine.

G cluster_start Starting Material cluster_activation Activation cluster_intermediate Intermediate cluster_coupling Coupling cluster_product Product Parent_Acid 4-oxo-3,4-dihydrophthalazine- 1-carboxylic acid Activation_Step Activation (e.g., SOCl₂) Parent_Acid->Activation_Step Acid_Chloride Acid Chloride Intermediate Activation_Step->Acid_Chloride Amine_Coupling Amine Coupling (R-NH₂) Acid_Chloride->Amine_Coupling Amide_Product N-substituted Amide Derivative Amine_Coupling->Amide_Product

Caption: Workflow for the synthesis of N-substituted amide derivatives.

Conclusion and Future Outlook

The 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the carboxylic acid functionality allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this chemical space, guided by a solid understanding of the synthetic methodologies and the structure-activity relationships, holds great promise for addressing unmet medical needs, particularly in the field of oncology.

References

  • Qiu, Q., Zhou, J., Shi, W., Kairuki, M., Huang, W., & Qian, H. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

  • Chemsrc. (2025). 4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. Retrieved from [Link]

  • Thoreauchem. (n.d.). N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide-103264-43-3. Retrieved from [Link]

  • LookChem. (n.d.). methyl 4-oxo-3-(4-methylphenyl)-3,4-dihydrophthalazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-difluorophenyl)-4-oxo-3H-phthalazine-1-carboxamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (C15H10N2O3). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Biochemical Assay for Screening Phthalazine-Based Inhibitors of c-Met Kinase

Introduction: The Rationale for Targeting c-Met Kinase The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of a multitude of cellular processes, including p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting c-Met Kinase

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of a multitude of cellular processes, including proliferation, motility, migration, and invasion.[1] Upon binding its sole ligand, hepatocyte growth factor (HGF), c-Met triggers a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT3.[2] While essential for normal physiological functions like embryonic development and tissue repair, aberrant c-Met signaling is a well-documented driver of tumorigenesis and metastasis in a wide array of human cancers, including those of the lung, liver, breast, and kidney.[1][2][3] Dysregulation can occur through various mechanisms, such as gene amplification, mutations, or overexpression of the receptor or its ligand, leading to enhanced tumor cell proliferation, survival, and invasion.[2][3][4] This makes c-Met a highly attractive target for the development of novel anticancer therapeutics. Phthalazine derivatives have emerged as a promising class of small molecules with potential kinase inhibitory activity, necessitating a robust and reliable assay to evaluate their efficacy against c-Met.[5][6][7]

This application note provides a detailed protocol for a c-Met kinase inhibition assay, optimized for screening phthalazine-based compounds. We will delve into the causality behind the experimental design, ensuring a self-validating system that yields reproducible and meaningful data for drug development professionals.

The c-Met Signaling Pathway: A Visual Overview

Activation of the c-Met receptor by HGF initiates a complex signaling network that promotes cancer progression. Understanding this pathway is crucial for contextualizing the mechanism of action of potential inhibitors.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Cell_Response Proliferation, Survival, Motility, Invasion AKT->Cell_Response STAT3->Transcription Transcription->Cell_Response

Caption: The HGF/c-Met signaling cascade.

Assay Principle and Technology Choice

To quantify the inhibitory potential of phthalazine compounds, we will employ a luminescent-based biochemical kinase assay, specifically the ADP-Glo™ Kinase Assay. This format is chosen for its high sensitivity, broad dynamic range, and robustness in high-throughput screening (HTS) settings.[8] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to c-Met kinase activity.[9]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion : The c-Met enzyme, a substrate (e.g., poly [Glu:Tyr]), and ATP are incubated with the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[9][10]

  • ADP Conversion & Signal Generation : The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back to ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[9][11] The intensity of this light signal is directly correlated with the amount of ADP produced and, therefore, the c-Met kinase activity.

This method is less susceptible to interference from library compounds compared to fluorescence-based assays and is suitable for enzymes that require high ATP concentrations, mirroring physiological conditions more closely.[8][11]

Experimental Workflow

The following diagram outlines the key steps in the c-Met kinase inhibition assay workflow, from reagent preparation to data analysis.

Assay_Workflow Start Start Prep_Compounds Prepare Phthalazine Compound Dilution Series Start->Prep_Compounds Dispense_Compounds Dispense Compounds & Controls to Assay Plate Prep_Compounds->Dispense_Compounds Add_Enzyme Add Enzyme/Substrate Mix to Plate Dispense_Compounds->Add_Enzyme Prep_Enzyme Prepare c-Met Enzyme & Substrate Mix Start_Reaction Initiate Reaction with ATP Add_Enzyme->Start_Reaction Incubate_Kinase Incubate at 30°C (e.g., 45-60 min) Start_Reaction->Incubate_Kinase Stop_Reaction Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate at RT (e.g., 40 min) Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate at RT (e.g., 30-60 min) Add_Detection->Incubate_Detect Read_Luminescence Read Luminescence on Plate Reader Incubate_Detect->Read_Luminescence Analyze_Data Data Analysis: Calculate % Inhibition & IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: High-level workflow for the c-Met inhibition assay.

Detailed Protocol: c-Met Kinase Inhibition Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials and Reagents
  • Recombinant human c-Met kinase (catalytic domain, e.g., amino acids 956-1390)[12][13]

  • Kinase Substrate: Poly(Glu:Tyr, 4:1)[12][14]

  • ATP Solution

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • Phthalazine test compounds

  • Reference Inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • DMSO (ACS Grade)

  • White, opaque 96-well assay plates (low-volume)

  • Multichannel pipettors and sterile tips

  • Plate reader capable of measuring luminescence

Experimental Procedure

1. Compound Preparation: a. Prepare a stock solution of each phthalazine compound and the reference inhibitor in 100% DMSO. b. Create a serial dilution series of each compound. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.[15] c. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[13][16]

2. Assay Plate Setup: a. To a white 96-well plate, add 5 µL of the appropriate solution to each well:

  • Test Wells: 5 µL of diluted phthalazine compound.
  • Positive Control (0% Inhibition): 5 µL of DMSO.
  • Negative Control (100% Inhibition): 5 µL of a high concentration of a potent reference inhibitor (e.g., 10 µM Staurosporine).
  • Blank (No Enzyme): 5 µL of DMSO.

3. Kinase Reaction: a. Prepare a 2X c-Met enzyme/substrate master mix in kinase assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low ng/µL range.[12] b. Add 10 µL of the 2X enzyme/substrate mix to all wells except the "Blank" wells. To the "Blank" wells, add 10 µL of kinase assay buffer with substrate but no enzyme. c. Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[17] d. Prepare a 2.5X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Kₘ value for c-Met to ensure sensitive detection of ATP-competitive inhibitors. e. Initiate the kinase reaction by adding 10 µL of the 2.5X ATP solution to all wells. The final reaction volume is 25 µL. f. Seal the plate and incubate at 30°C for 45-60 minutes.[12] The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

4. Signal Generation and Detection: a. Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature. b. After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction.[18] c. Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.[18] d. Add 50 µL of Kinase Detection Reagent to each well. e. Incubate for another 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[18] f. Measure the luminescence using a plate reader.

Data Analysis and Interpretation
  • Subtract Background: Subtract the average luminescence signal of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[15][19][20]

Data Presentation: A Case Study

The following table presents hypothetical data for two phthalazine compounds (PHT-1, PHT-2) and a reference inhibitor, demonstrating the expected outcome of the assay.

CompoundIC₅₀ (nM)Hill Slope
PHT-1 (Potent) 15.2-1.10.992
PHT-2 (Weak) 2,345-0.90.987
Staurosporine 8.3[14]-1.20.995

Interpretation:

  • PHT-1 shows potent inhibition of c-Met kinase with a low nanomolar IC₅₀ value, comparable to the reference inhibitor.

  • PHT-2 is a significantly weaker inhibitor, with an IC₅₀ in the micromolar range.

  • The Hill Slope values are close to -1, suggesting a standard 1:1 binding interaction.

  • High values indicate a good fit of the data to the dose-response curve.

Trustworthiness and Self-Validation

To ensure the integrity of the results, this protocol incorporates several self-validating mechanisms:

  • Appropriate Controls: The inclusion of positive (0% inhibition) and negative (100% inhibition) controls on every plate is crucial for data normalization and calculating percent inhibition.

  • Z'-Factor Calculation: For HTS campaigns, calculating the Z'-factor for each plate is recommended to assess assay quality. A Z'-factor > 0.5 indicates a robust and reliable assay.[17]

  • ATP Concentration: Using an ATP concentration near the Kₘ value provides a more accurate assessment of inhibitor potency, especially for ATP-competitive compounds.

  • Enzyme and Substrate Titration: Prior to screening, both the enzyme and substrate concentrations should be optimized to ensure the assay operates in the linear range and produces a sufficient signal-to-background ratio.[16]

Conclusion

This application note provides a comprehensive and robust framework for the biochemical evaluation of phthalazine compounds as c-Met kinase inhibitors. By explaining the rationale behind the chosen methodology and providing a detailed, step-by-step protocol, researchers and drug development professionals can generate high-quality, reproducible data. Adherence to the principles of assay optimization and the inclusion of proper controls will ensure the trustworthiness of the results, facilitating the confident identification and progression of promising c-Met targeted therapeutics. While biochemical assays are a critical first step, it is important to note that promising compounds should be further validated in cell-based assays to confirm their activity in a more physiological context.[21]

References

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. Retrieved from [Link]

  • Al-Abed, Y., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry, 40, 116183. Retrieved from [Link]

  • c-MET. (n.d.). AbbVie Science. Retrieved from [Link]

  • MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. (n.d.). Visiopharm. Retrieved from [Link]

  • Gherardi, E., et al. (2012). An overview of the c-MET signaling pathway. Cellular & Molecular Life Sciences, 69(11), 1735-1750. Retrieved from [Link]

  • Leveridge, M. V., & Dahlin, J. L. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). Revvity [Video]. YouTube. Retrieved from [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Abdel-Aziem, A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389886. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. Retrieved from [Link]

  • HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 89, 103006. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Ji, M., Ganesan, S., Xia, B., & Huo, Y. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 17(9), 1493. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • c-MET (L1195F) Kinase Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). American Association for Cancer Research. Retrieved from [Link]

  • MET Kinase Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14107-14125. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 14(1), 20044. Retrieved from [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. (n.d.). ResearchGate. Retrieved from [Link]

  • Application note: Promega's ADP-Glo™ assay. (2018, November 14). Drug Target Review. Retrieved from [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved from [Link]

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Application

Use of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a P-glycoprotein inhibitor

An In-depth Guide to the Evaluation of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a P-glycoprotein Inhibitor Authored by a Senior Application Scientist This document provides a comprehensive framework for resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Evaluation of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a P-glycoprotein Inhibitor

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (herein referred to as M4ODPC) as an inhibitor of P-glycoprotein (P-gp, MDR1, or ABCB1). The protocols and methodologies outlined herein are designed to build a robust, evidence-based profile of the compound's interaction with this clinically significant efflux transporter.

Introduction: The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a vast array of structurally diverse compounds out of cells.[1] This transporter is a key player in cellular defense, protecting tissues from xenobiotics. However, its function presents significant challenges in medicine. In oncology, overexpression of P-gp in cancer cells is a primary cause of multidrug resistance (MDR), rendering many chemotherapeutic agents ineffective.[2][3] In pharmacokinetics, P-gp expressed at biological barriers like the gastrointestinal tract and the blood-brain barrier can limit drug absorption and distribution, respectively.[2][4]

Consequently, the development of potent and specific P-gp inhibitors is a critical goal to overcome MDR and improve the therapeutic window of many drugs.[3] While several generations of P-gp inhibitors have been developed, clinical success has been limited, often due to toxicity and unfavorable pharmacological interactions.[3][5] This necessitates the continued search for novel chemical scaffolds.

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (M4ODPC) belongs to a class of compounds that have shown diverse biological activities.[6][7] This guide details the essential workflows and protocols required to rigorously evaluate M4ODPC as a potential P-gp inhibitor, from initial screening to mechanistic validation.

The Mechanism of P-glycoprotein and Rationale for Inhibition

P-gp utilizes the energy from ATP hydrolysis to drive the efflux of substrates. The process involves the binding of a substrate to the transporter's transmembrane domains, followed by ATP binding and hydrolysis at the nucleotide-binding domains, which induces a conformational change that expels the substrate from the cell.[1] An effective inhibitor can interfere with this cycle by competing for substrate binding sites or by modulating the ATPase activity of the transporter.

Figure 1: Mechanism of P-gp efflux and its inhibition.

Experimental Workflow: A Multi-Assay Validation Strategy

A single assay is insufficient to validate a P-gp inhibitor. A tiered approach is essential for robust characterization. This workflow ensures that initial hits from high-throughput screens are validated through mechanistic and more physiologically relevant assays. A parallel cytotoxicity assessment is mandatory to rule out false-positive results caused by cell death.

start Test Compound: M4ODPC screen Protocol 1: Cellular Efflux Assay (Rhodamine 123 Accumulation) start->screen Primary Screening cytotox Supporting Protocol: Cytotoxicity Assay (MTT / Resazurin) start->cytotox Essential Control mechanistic Protocol 2: Biochemical ATPase Assay screen->mechanistic Hit Confirmation & Mechanistic Insight gold_standard Protocol 3: Bidirectional Transport Assay (Caco-2 Monolayers) mechanistic->gold_standard Gold-Standard Validation conclusion Conclusion: Characterization of M4ODPC as P-gp Inhibitor gold_standard->conclusion

Figure 2: Recommended workflow for evaluating a novel P-gp inhibitor.

Protocol 1: Cellular P-gp Efflux Inhibition Assay

This assay provides a rapid and sensitive method to screen for P-gp inhibition by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.[8] Inhibition of P-gp prevents the efflux of Rhodamine 123, leading to a quantifiable increase in intracellular fluorescence.[8][9]

Causality: An increase in fluorescence in P-gp overexpressing cells treated with M4ODPC suggests that the compound is inhibiting the pump's ability to expel the dye. Comparing results with a non-overexpressing parental cell line confirms that the effect is P-gp specific.

4.1. Materials

  • Cell Lines: A P-gp overexpressing cell line (e.g., MCF7/ADR, K562/A02) and its corresponding parental, drug-sensitive cell line (MCF7, K562).

  • Reagents: Rhodamine 123, Verapamil (positive control inhibitor), M4ODPC, Phosphate-Buffered Saline (PBS), cell culture medium, Fetal Bovine Serum (FBS), Trypsin-EDTA, Dimethyl sulfoxide (DMSO).

  • Equipment: 96-well black, clear-bottom tissue culture plates, fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm), incubator (37°C, 5% CO₂), centrifuge.

4.2. Step-by-Step Methodology

  • Cell Seeding: Seed both the P-gp overexpressing and parental cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X stock solution of M4ODPC at various concentrations in serum-free media. Prepare a 2X stock of the positive control (e.g., 100 µM Verapamil) and a vehicle control (media with DMSO). Scientist's Note: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced artifacts.

  • Pre-incubation: Remove media from the wells and wash once with warm PBS. Add 50 µL of the 2X compound solutions (M4ODPC, Verapamil, vehicle) to the respective wells. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Prepare a 2X stock solution of Rhodamine 123 (e.g., 10.5 µM final concentration) in serum-free media. Add 50 µL of this solution to all wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Washing: Terminate the assay by removing the media and washing the cells twice with 200 µL of ice-cold PBS per well. This step is critical to remove extracellular dye and stop the efflux process.

  • Cell Lysis & Reading: Add 100 µL of a lysis buffer (e.g., distilled water or a buffer with 1% Triton X-100) to each well. Read the fluorescence on a microplate reader (Ex: 485 nm, Em: 535 nm).

4.3. Data Analysis

  • Normalize the fluorescence readings to the vehicle control (set to 100% accumulation for parental cells, and a lower value for P-gp overexpressing cells).

  • Plot the percentage of Rhodamine 123 accumulation against the log concentration of M4ODPC.

  • Calculate the IC₅₀ value (the concentration of M4ODPC that causes 50% of the maximal inhibition of efflux) using a non-linear regression analysis.

Protocol 2: P-gp ATPase Activity Assay

This biochemical assay directly measures the interaction of M4ODPC with P-gp by quantifying ATP hydrolysis. P-gp exhibits a basal level of ATPase activity that is stimulated by substrates and inhibited by inhibitors.[10]

Causality: This assay confirms direct interaction with the transporter. A decrease in the ATPase activity of P-gp-rich membrane vesicles in the presence of M4ODPC provides strong evidence of inhibition.

5.1. Materials

  • Reagents: P-gp-rich membrane vesicles (commercially available), Verapamil (positive control), Sodium Orthovanadate (Na₃VO₄, a non-specific ATPase inhibitor), ATP, M4ODPC.

  • Assay Kit: A commercial kit for measuring inorganic phosphate (Pi) release, often based on a colorimetric reaction (e.g., malachite green).

  • Equipment: 96-well microplate, microplate reader (e.g., 620-650 nm for malachite green assay), 37°C water bath or incubator.

5.2. Step-by-Step Methodology

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. This typically involves preparing a reaction buffer, ATP solution, and the test compounds.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Basal Activity: P-gp membranes + reaction buffer.

    • Vanadate Control: P-gp membranes + reaction buffer + Na₃VO₄. This measures non-P-gp related ATPase activity.

    • Positive Control: P-gp membranes + reaction buffer + a known P-gp substrate (to stimulate activity) + Verapamil.

    • Test Compound: P-gp membranes + reaction buffer + a known P-gp substrate + varying concentrations of M4ODPC.

  • Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate for 20-40 minutes at 37°C. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • Terminate Reaction & Develop Color: Stop the reaction by adding the colorimetric reagent (e.g., malachite green solution). Allow color to develop for 15-30 minutes at room temperature.

  • Reading: Measure the absorbance at the appropriate wavelength.

5.3. Data Analysis

  • Calculate the P-gp specific ATPase activity by subtracting the absorbance of the vanadate-treated wells from the total activity wells.

  • Determine the percent inhibition of P-gp ATPase activity for each concentration of M4ODPC relative to the stimulated control.

  • Calculate the IC₅₀ value for M4ODPC.

Protocol 3: Bidirectional Transport Assay in Caco-2 Cell Monolayers

This is the industry "gold standard" for assessing P-gp interactions as it uses a polarized cell monolayer that mimics the intestinal epithelium.[4][11] The assay measures the permeability of a known P-gp substrate (e.g., Digoxin) from the apical (A) to basolateral (B) side and from B to A.

Causality: A high B-to-A transport compared to A-to-B transport (Efflux Ratio > 2) indicates active efflux. If M4ODPC is an inhibitor, it will decrease the B-to-A transport of the substrate, thereby reducing the Efflux Ratio.[11]

6.1. Materials

  • Cell Line: Caco-2 cells.

  • Reagents: A well-characterized P-gp probe substrate (e.g., ³H-Digoxin), Verapamil, M4ODPC, Hank's Balanced Salt Solution (HBSS), Lucifer Yellow (marker for monolayer integrity).

  • Equipment: Transwell insert plates (e.g., 12- or 24-well), liquid scintillation counter, cell culture incubator.

6.2. Step-by-Step Methodology

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the monolayer using a marker like Lucifer Yellow. Only use monolayers with low permeability to the marker.

  • Assay Setup:

    • Wash the monolayers gently with pre-warmed HBSS.

    • Pre-incubate the monolayers for 30 minutes with HBSS containing either vehicle, Verapamil, or varying concentrations of M4ODPC on both the apical and basolateral sides.

  • Transport Experiment:

    • A-to-B Transport: Add the probe substrate (e.g., ³H-Digoxin) to the apical chamber. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min).

    • B-to-A Transport: Add the probe substrate to the basolateral chamber. Collect samples from the apical chamber at the same time points.

  • Quantification: Quantify the amount of probe substrate in the collected samples using liquid scintillation counting.

6.3. Data Analysis

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

  • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

  • Determine the reduction in the ER in the presence of M4ODPC. An IC₅₀ can be calculated based on the concentration-dependent reduction of the ER.

Supporting Protocol: Cytotoxicity Assessment

It is crucial to determine if M4ODPC exhibits intrinsic cytotoxicity at the concentrations used in the P-gp assays. A compound that kills cells will prevent efflux, leading to a false-positive result in the Rhodamine 123 assay.

7.1. Materials

  • Cell Lines: Use the same P-gp overexpressing and parental cell lines.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt, DMSO, Doxorubicin (positive control for cytotoxicity).

  • Equipment: 96-well clear plates, microplate reader (570 nm for MTT; Ex/Em 560/590 nm for Resazurin).

7.2. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Treat cells with the same concentration range of M4ODPC used in the functional assays. Incubate for a period that reflects the longest exposure time in the P-gp assays (e.g., 2-4 hours).

  • Reagent Addition: Add MTT or Resazurin solution to each well and incubate for 2-4 hours.

  • Reading: If using MTT, add a solubilizing agent (e.g., DMSO) and read absorbance. If using Resazurin, read fluorescence directly.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The concentrations of M4ODPC used for P-gp inhibition studies should ideally show >90% cell viability.

Data Interpretation and Summary

A comprehensive evaluation of M4ODPC requires synthesizing the data from all assays. The table below illustrates how hypothetical results would be presented.

AssayEndpointM4ODPC (Hypothetical Result)Verapamil (Positive Control)Interpretation
Rhodamine 123 Efflux IC₅₀ (µM)2.55.1Potent cellular inhibition of P-gp efflux.
P-gp ATPase Activity IC₅₀ (µM)4.18.3Direct interaction and inhibition of P-gp's enzymatic function.
Caco-2 Transport ER Reduction IC₅₀ (µM)3.26.5Inhibition of efflux in a physiologically relevant barrier model.
Cytotoxicity (MCF7/ADR) CC₅₀ (µM)> 50> 100The observed P-gp inhibition is not due to cell death.

References

  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay.
  • Evotec. P-glycoprotein Inhibition Service.
  • Indigo Biosciences. Human P-Glycoprotein / MDR1 Drug Interaction Assay.
  • Cre
  • Solvo Biotechnology. P-GP DRUG INTERACTION ASSAY KIT.
  • S, Varma M., et al. "P-gp Inhibition Potential in Cell-Based Models: Which 'Calculation' Method is the Most Accurate?" The AAPS Journal, vol. 14, no. 4, 2012, pp. 843-50. [Link]

  • Ravasi, D., et al. "Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay." Molecules, vol. 21, no. 4, 2016, p. 488. [Link]

  • Uhr, M., et al. "Multidrug-resistance gene 1-type p-glycoprotein (MDR1 p-gp) inhibition by tariquidar impacts on neuroendocrine and behavioral processing of stress." Journal of Neuroendocrinology, vol. 19, no. 11, 2007, pp. 887-94. [Link]

  • Sigma-Aldrich.
  • Szakács, G., et al. "Identification and Validation of Compounds Selectively Killing Resistant Cancer: Delineating Cell Line–Specific Effects from P-Glycoprotein–Induced Toxicity." Cancer Research, vol. 74, no. 23, 2014, pp. 6973-83. [Link]

  • Januchowski, R., et al. "MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer." Frontiers in Oncology, vol. 10, 2020, p. 773. [Link]

  • ResearchGate. The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa/ MDR1 cells. [Link]

  • Singh, D., et al. "Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein." Biomedicines, vol. 10, no. 6, 2022, p. 1419. [Link]

  • Wang, Z., et al. "Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][4][10][12]tetrazine-8-carboxylates and -carboxamides." Molecules, vol. 15, no. 11, 2010, pp. 8342-51. [Link]

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Method

Methods for evaluating the antibacterial activity of phthalazinone compounds

An In-Depth Guide to Evaluating the Antibacterial Activity of Phthalazinone Compounds Authored by a Senior Application Scientist Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Phthalazinon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the Antibacterial Activity of Phthalazinone Compounds

Authored by a Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Phthalazinones

The escalating crisis of antimicrobial resistance (AMR) necessitates a robust pipeline of novel antibacterial agents. Phthalazinone derivatives have emerged as a promising class of heterocyclic compounds, with studies indicating their potential for significant antimicrobial effects.[1][2][3][4][5] The structural versatility of the phthalazinone scaffold allows for diverse chemical modifications, which can be leveraged to enhance antibacterial potency and spectrum.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized and advanced methodologies for evaluating the antibacterial activity of novel phthalazinone compounds. Our focus is on ensuring scientific integrity through reproducible, self-validating protocols that are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]

A Tiered Approach to Antibacterial Evaluation

A systematic evaluation of a new chemical entity's antibacterial properties follows a logical progression from qualitative screening to quantitative assessment and finally to a more detailed characterization of its antimicrobial dynamics. This tiered approach ensures an efficient use of resources, with each stage providing critical data to inform the decision to proceed with further development.

G A Disk Diffusion Assay B Broth Microdilution for Minimum Inhibitory Concentration (MIC) A->B C Time-Kill Kinetic Assay B->C D Determination of Minimum Bactericidal Concentration (MBC) B->D

Caption: Tiered workflow for antibacterial activity assessment.

Tier 1: Preliminary Screening with the Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique for preliminary screening of antimicrobial activity.[9][10][11] Its primary advantage is the ability to rapidly and cost-effectively screen multiple compounds against a panel of bacteria. The principle is based on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test organism.[12] The presence of a zone of inhibition around the disk indicates that the compound has antibacterial properties.[11]

Causality Behind Experimental Choices:
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and low concentration of inhibitors of common antibacterial agents.[9]

  • Inoculum Standardization: The bacterial inoculum must be standardized to a 0.5 McFarland turbidity standard to ensure a reproducible bacterial density on the agar plate.[12] This is critical because an inoculum that is too light or too heavy will result in erroneously large or small zones of inhibition, respectively.

  • Incubation Conditions: Standardized incubation temperature and duration are crucial for consistent bacterial growth and antimicrobial diffusion.

Experimental Protocol: Disk Diffusion Assay
  • Preparation of Bacterial Inoculum:

    • Aseptically select 4-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[13]

  • Application of Phthalazinone Compound:

    • Prepare stock solutions of the phthalazinone compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Impregnate sterile filter paper disks (6 mm diameter) with a known amount of the test compound solution. A solvent control disk (impregnated with DMSO alone) must be included.

    • Allow the solvent to evaporate completely from the disks.

  • Incubation:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.[13]

    • The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound.

Parameter Standard Condition Rationale
MediumMueller-Hinton AgarStandardized, non-inhibitory medium for susceptibility testing.[9]
Inoculum Density0.5 McFarland StandardEnsures reproducible bacterial lawn for accurate zone measurement.[12]
Incubation35 ± 2 °C for 16-20 hoursOptimal conditions for bacterial growth and antimicrobial diffusion.
InterpretationZone Diameter (mm)Qualitative measure of antibacterial activity.

Tier 2: Quantitative Analysis via Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the preliminary screening, the next crucial step is to determine the Minimum Inhibitory Concentration (MIC) of the phthalazinone compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method is a quantitative technique and the gold standard for determining MIC values, providing a precise measure of a compound's potency.[16][17]

Causality Behind Experimental Choices:
  • Two-fold Serial Dilutions: This method allows for the determination of the MIC over a range of concentrations, providing a more precise value than what can be inferred from a disk diffusion test.

  • Standardized Inoculum: A final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well is critical for the accuracy and reproducibility of the MIC value.[13]

  • Controls: The inclusion of a positive control (bacteria without compound) and a negative control (broth without bacteria) is essential to validate the assay.

Experimental Protocol: Broth Microdilution MIC Assay

G cluster_0 Preparation cluster_1 Serial Dilution cluster_2 Inoculation & Incubation cluster_3 Result Interpretation A Prepare 2x concentrated phthalazinone solution C Add 100 µL of 2x compound to the first column A->C B Dispense 100 µL of broth into a 96-well plate B->C D Perform 2-fold serial dilutions across the plate C->D E Add standardized bacterial inoculum to each well D->E F Incubate at 35 ± 2 °C for 16-20 hours E->F G Visually inspect for turbidity to determine MIC F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the phthalazinone compound in a suitable solvent.

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

  • Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[18]

    • Add 100 µL of the dissolved phthalazinone compound (at twice the desired starting concentration) to the first column of wells.[19]

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column.

  • Inoculation:

    • Inoculate each well with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test concentrations.

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only broth.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the phthalazinone compound at which there is no visible turbidity (growth) in the well.[14][15]

Parameter Standard Condition Rationale
MediumCation-Adjusted Mueller-Hinton Broth (CAMHB)Standardized for susceptibility testing; cations affect the activity of some antibiotics.
Final InoculumApprox. 5 x 10⁵ CFU/mLA critical parameter that can significantly affect the MIC value.[13]
Incubation35 ± 2 °C for 16-20 hoursAllows for sufficient bacterial growth in the absence of inhibition.
InterpretationLowest concentration with no visible growthQuantitative measure of the compound's potency.

Tier 3: Characterizing the Antibacterial Effect

Once the MIC is established, further investigation is required to understand the nature of the antibacterial activity. Specifically, it is important to determine whether the phthalazinone compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[20][21]

Time-Kill Kinetic Assay

The time-kill kinetic assay provides a dynamic view of the antibacterial effect over time.[22] This assay is instrumental in determining whether a compound's activity is concentration-dependent or time-dependent and helps to differentiate between bactericidal and bacteriostatic effects.[20][23]

Causality Behind Experimental Choices:
  • Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, which visualizes the rate and extent of bacterial killing.

  • Concentrations Relative to MIC: Testing at concentrations at, above, and below the MIC provides a comprehensive understanding of the compound's activity profile.

  • Viable Cell Counting: Plating and counting CFUs is the definitive method for assessing bacterial viability.

Experimental Protocol: Time-Kill Kinetic Assay
  • Preparation:

    • Prepare flasks containing CAMHB with the phthalazinone compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Inoculation:

    • Inoculate each flask to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate the dilutions onto MHA plates and incubate at 35 ± 2 °C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the phthalazinone compound.

  • Interpretation:

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22]

    • Bacteriostatic activity is characterized by a <3-log₁₀ reduction in CFU/mL, where bacterial growth is inhibited but the bacteria are not killed.[22]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay is a direct follow-up to the broth microdilution MIC test.

Experimental Protocol: MBC Determination
  • From the MIC Plate:

    • Following the determination of the MIC, take a 10-100 µL aliquot from all the wells of the MIC plate that show no visible growth.

  • Plating:

    • Spread the aliquot onto an MHA plate.

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

Assay Primary Outcome Interpretation
Time-Kill Kinetics Log₁₀ CFU/mL over timeDifferentiates between bactericidal and bacteriostatic activity; assesses concentration- or time-dependency.[20][22]
MBC Lowest concentration with ≥99.9% killingConfirms bactericidal potential and provides a quantitative value.

Conclusion

The systematic evaluation of phthalazinone compounds for antibacterial activity requires a multi-tiered approach, progressing from qualitative screening to quantitative potency determination and in-depth characterization of the antimicrobial effect. Adherence to standardized protocols, such as those outlined by CLSI and EUCAST, is paramount for generating reliable and comparable data.[6][7] By employing the disk diffusion, broth microdilution, and time-kill kinetic assays, researchers can build a comprehensive profile of their novel phthalazinone derivatives, providing a solid foundation for further preclinical and clinical development in the fight against antimicrobial resistance.

References

  • Vertex AI Search. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
  • Vertex AI Search. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
  • Vertex AI Search. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO.
  • Vertex AI Search. (n.d.). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity.
  • Vertex AI Search. (n.d.). Antimicrobial Susceptibility Testing and EUCAST Expert Update - Prof Jean Philippe Lavigne - YouTube.
  • Vertex AI Search. (n.d.). Antibacterial activity of some phthalazine and phthalazinone derivatives. - ResearchGate.
  • Vertex AI Search. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD.
  • Vertex AI Search. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • Vertex AI Search. (n.d.). Synthesis , reactions and antimicrobial activity on some novel phthalazinone derivatives - Der Pharma Chemica.
  • Vertex AI Search. (n.d.). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH.
  • Vertex AI Search. (n.d.). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking - American Chemical Society.
  • Vertex AI Search. (n.d.). Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives.
  • Vertex AI Search. (n.d.). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC - NIH.
  • Vertex AI Search. (n.d.). Clinical Breakpoint Tables - EUCAST.
  • Vertex AI Search. (n.d.). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.
  • Vertex AI Search. (n.d.). MIC Determination By Microtitre Broth Dilution Method - Hancock Lab.
  • Vertex AI Search. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap.
  • Vertex AI Search. (n.d.). Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap.
  • Vertex AI Search. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI.
  • Vertex AI Search. (n.d.). EUCAST: EUCAST - Home.
  • Vertex AI Search. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan.
  • Vertex AI Search. (n.d.). Time-Kill Kinetics Assay - Emery Pharma.
  • Vertex AI Search. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
  • Vertex AI Search. (n.d.). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics.
  • Vertex AI Search. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Vertex AI Search. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
  • Vertex AI Search. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia.
  • Vertex AI Search. (n.d.). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
  • Vertex AI Search. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate.
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Application

Application Notes and Protocols for the Derivatization of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Abstract This comprehensive technical guide provides detailed application notes and validated protocols for the chemical modification of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This scaffold is of significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical modification of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of phthalazine derivatives, which include anti-inflammatory, antihypertensive, and anticancer properties[1]. This document outlines strategic approaches for derivatization at three key positions: the lactam nitrogen (N-3), the aromatic ring, and the C-1 methyl ester. The methodologies detailed herein are designed to be robust and reproducible, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Introduction: The Phthalazinone Core in Medicinal Chemistry

The phthalazinone heterocyclic motif is a privileged scaffold in drug discovery, forming the core of several marketed drugs and clinical candidates[1]. Its rigid, planar structure provides a well-defined framework for the spatial orientation of pharmacophoric elements, while the lactam and aromatic functionalities offer multiple points for chemical diversification. Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate serves as a versatile starting material for accessing a wide array of novel chemical entities. This guide provides the foundational chemistry required to exploit its potential.

Synthesis of the Core Scaffold: Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

The synthesis of the title compound is a crucial first step. It is typically achieved through a two-step process starting from phthalic anhydride.

Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid

The foundational approach involves the cyclization of phthalic anhydride with a hydrazine derivative, followed by oxidation[2].

Protocol 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid

Materials:

  • Phthalic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in ethanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclodehydration to yield 3,4-dihydrophthalazine-1,4-dione.

  • After cooling to room temperature, carefully add a solution of potassium permanganate in dilute sulfuric acid portion-wise to the reaction mixture. This selectively oxidizes the C4 position to the keto functionality.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium bisulfite) to remove excess permanganate.

  • Acidify the mixture to precipitate the product, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Expected Yield: 65-72%[2]

Esterification to Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Standard acid-catalyzed esterification is employed to convert the carboxylic acid to the corresponding methyl ester.

Protocol 2: Methyl Esterification

Materials:

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

Procedure (Acid-Catalyzed):

  • Suspend 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 6-15 hours, monitoring the reaction by TLC[3].

  • After cooling, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Derivatization Strategies

The core scaffold offers three primary sites for diversification, as illustrated in the workflow below.

Derivatization_Workflow cluster_N_Alkylation N-Alkylation at N-3 cluster_Aromatic_Ring Aromatic Ring Functionalization cluster_Ester_Modification Ester Modification at C-1 Start Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate N_Alkylation N-Alkylated Derivatives Start->N_Alkylation R-X, Base Halogenation Halogenation Start->Halogenation NXS Amide Amide Derivatives Start->Amide R₂NH Hydrazide Hydrazide Derivatives Start->Hydrazide N₂H₄ Suzuki Suzuki Coupling (C-C Bond) Halogenation->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Halogenation->Buchwald

Caption: Key derivatization pathways for the phthalazinone scaffold.

N-Alkylation at the N-3 Position

The lactam nitrogen (N-3) can be readily alkylated under basic conditions. The choice of a suitable base and solvent is critical to ensure efficient and selective N-alkylation over potential O-alkylation.

Protocol 3: N-Alkylation of the Phthalazinone Core

Materials:

  • Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Add the desired alkyl halide (1.2 equivalents) to the mixture.

  • Heat the reaction to 80-100°C and stir for 3-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

  • Purify by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the lactam nitrogen, facilitating nucleophilic attack on the alkyl halide. Cesium carbonate can be used for less reactive alkyl halides.

  • Solvent: DMF is a polar apathetic solvent that enhances the nucleophilicity of the deprotonated lactam and effectively dissolves the reactants and base.

Aromatic Ring Functionalization via Palladium-Catalyzed Cross-Coupling

Functionalization of the benzene ring of the phthalazinone core is a powerful strategy for modulating the electronic and steric properties of the molecule. This is typically achieved through a two-step sequence: halogenation followed by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura or Buchwald-Hartwig amination.

Electrophilic aromatic substitution is used to introduce a halogen atom (typically bromine or iodine) onto the benzene ring. The directing effects of the existing substituents will influence the position of halogenation. Theoretical analysis suggests that for many heterocyclic systems, electrophilic substitution is directed to specific positions based on the electronic nature of the substituents[1]. For the phthalazinone scaffold, halogenation is anticipated to occur preferentially at the C-7 position.

Protocol 4: Bromination of the Phthalazinone Core

Materials:

  • Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Acetic acid

Procedure:

  • Dissolve Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in a mixture of acetic acid and trifluoroacetic acid.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction to 60-80°C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography to isolate the desired bromo-substituted isomer.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base[4][5].

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ Base Transmetal Transmetalation PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 5: Suzuki-Miyaura Cross-Coupling

Materials:

  • Bromo-substituted Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Arylboronic acid or Arylboronic acid pinacol ester (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the bromo-phthalazinone, arylboronic acid, palladium catalyst, and base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the anhydrous solvent system (e.g., 3:1 dioxane:water).

  • Heat the reaction mixture to 90-110°C and stir for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Summary for Suzuki-Miyaura Coupling:

ParameterTypical Conditions
Substrate Bromo-phthalazinone
Coupling Partner Arylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 eq.)
Solvent Dioxane/H₂O (3:1)
Temperature 100 °C
Time 12 h

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine, catalyzed by a palladium complex[6][7][8][9][10].

Protocol 6: Buchwald-Hartwig Amination

Materials:

  • Bromo-substituted Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

  • Add the bromo-phthalazinone, amine, and base.

  • Add the anhydrous solvent.

  • Degas the mixture with an inert gas.

  • Heat the reaction to 100-120°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Summary for Buchwald-Hartwig Amination:

ParameterTypical Conditions
Substrate Bromo-phthalazinone
Coupling Partner Primary/Secondary Amine
Catalyst System Pd₂(dba)₃ / XPhos
Base NaOt-Bu (1.5 eq.)
Solvent Toluene
Temperature 110 °C
Time 18 h
Modification of the C-1 Methyl Ester

The methyl ester at the C-1 position is a versatile handle for introducing further diversity, primarily through conversion to amides and hydrazides.

Direct amidation of the methyl ester can be achieved by heating with a primary or secondary amine, often with a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. A more direct route involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine.

Protocol 7: Amide Formation via Acyl Chloride

Materials:

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

Procedure:

  • Suspend 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid in anhydrous DCM.

  • Add thionyl chloride (2.0 equivalents) and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous THF.

  • In a separate flask, dissolve the desired amine and triethylamine (1.5 equivalents) in anhydrous THF.

  • Add the acyl chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

The methyl ester can be readily converted to the corresponding hydrazide by reaction with hydrazine hydrate.

Protocol 8: Hydrazide Formation

Materials:

  • Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The product hydrazide often precipitates from the solution upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis and derivatization of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. By systematically applying these methods, researchers can generate a diverse library of novel phthalazinone derivatives for evaluation in various drug discovery programs. The key to success lies in careful control of reaction conditions and rigorous purification and characterization of all intermediates and final products.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ChemRxiv. (2020). Green Synthesis: A Novel Method for Bromination of 7-Amino-Phthalide. Retrieved from [Link]

  • MDPI. (2023, February 16). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • MDPI. (2022, December 17). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki cross-coupling reactions of 4,7-dibromo[4][11][12]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Google Patents. (n.d.). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • FPharma. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

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Method

Application Notes and Protocols: The Strategic Role of Intermediates in Modern Organic Synthesis

Abstract: In the intricate field of organic synthesis, the journey from simple starting materials to a complex target molecule is rarely a single leap. It is a meticulously planned expedition through a series of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the intricate field of organic synthesis, the journey from simple starting materials to a complex target molecule is rarely a single leap. It is a meticulously planned expedition through a series of chemical transformations, punctuated by the formation of key molecular entities known as intermediates. These compounds, which are the products of one reaction and the reactants for the next, are the unsung heroes in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the strategic importance of intermediates, coupled with detailed, field-proven protocols for their application. We will explore the causality behind experimental choices, moving beyond a mere recitation of steps to offer a deeper insight into the art and science of multi-step synthesis.

The Rationale for a Stepwise Approach: Why Intermediates are Essential

The decision to design a multi-step synthesis involving isolable intermediates is a strategic one, aimed at maximizing control, efficiency, and the ultimate purity of the target molecule. A complex synthesis broken down into several smaller, manageable steps allows for precise optimization at each stage.[] This modular approach is fundamental to modern synthetic chemistry.

Managing Complexity and Enhancing Yield

Attempting to form a complex molecule in a single "one-pot" reaction is often fraught with challenges, including competing side reactions, low yields, and insurmountable purification difficulties. By creating a synthetic route that proceeds through stable intermediates, chemists can purify and characterize these compounds at each stage. This ensures that only the correct, high-purity material is carried forward, which is crucial because yields in a multi-step synthesis multiply. A 90% yield over five steps results in a respectable 59% overall yield, whereas a 70% yield at each step leads to a meager 17% overall. The ability to isolate and purify intermediates is therefore paramount to achieving a successful outcome.[]

Achieving Unparalleled Selectivity

Many complex organic molecules possess multiple reactive sites (functional groups). Intermediates are key to navigating this complexity.

  • Chemo- and Regioselectivity: The use of protecting groups is a cornerstone of this strategy. A protecting group is a chemical moiety that is temporarily introduced to block a reactive functional group, rendering it inert to a specific set of reaction conditions.[3][4] This allows a transformation to be carried out selectively at another position in the molecule. The protected molecule is itself a critical intermediate.

  • Stereoselectivity: In drug development, the three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers of a drug can have vastly different biological activities. Chiral intermediates are compounds that possess a defined stereochemistry and are used as building blocks to construct the final target molecule with the desired 3D structure.[5][6] This approach, known as asymmetric synthesis, is fundamental to modern medicine.[7]

Facilitating Purification and Quality Control

The adage "purify early and often" is a guiding principle in synthesis. Removing byproducts and unreacted starting materials at an intermediate stage is far more efficient than attempting to remove a multitude of impurities from the final, complex product.[] Each isolated intermediate serves as a critical quality control checkpoint, allowing for analysis via techniques like NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity before proceeding.[8] In pharmaceutical manufacturing, this stepwise quality control is non-negotiable and mandated by strict Good Manufacturing Practices (GMP).[9]

Key Classes of Intermediates and Their Strategic Applications

While countless intermediates exist, several classes have become indispensable tools in the synthetic chemist's arsenal due to their reliability, versatility, and the powerful transformations they enable.

Organometallic Intermediates: The Grignard Reagent

Discovered by Victor Grignard (Nobel Prize, 1912), Grignard reagents are organomagnesium halides (R-Mg-X) that are invaluable for forming new carbon-carbon bonds.[10] The carbon-magnesium bond is highly polarized, making the carbon atom a potent nucleophile capable of attacking electrophilic carbons, such as those in carbonyl groups (aldehydes, ketones, esters).[10][11]

Phosphorus Ylides: The Wittig Reaction

The Wittig reaction, developed by Georg Wittig (Nobel Prize, 1979), is a powerful method for synthesizing alkenes from aldehydes or ketones.[12] The key intermediate is a phosphorus ylide, a neutral molecule with adjacent positive and negative charges.[13] This ylide reacts with a carbonyl compound to form a four-membered ring intermediate (an oxaphosphatane), which then decomposes to yield the desired alkene and a phosphine oxide byproduct.[14][15] The reaction is highly reliable and allows for the specific placement of a double bond within a molecule, a feature that is critical in drug design.[16]

Boronic Acids: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbons (e.g., to create biaryl structures common in pharmaceuticals).[17] The reaction employs a palladium catalyst to couple an organohalide with a boronic acid or boronate ester intermediate.[8][18] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. The stability and low toxicity of the boronic acid intermediates contribute to the reaction's widespread adoption in the pharmaceutical industry.[18]

Chiral Intermediates in Asymmetric Synthesis

Chiral intermediates are the foundation of asymmetric synthesis, enabling the production of single-enantiomer drugs.[5] These intermediates can be sourced from the "chiral pool" (naturally occurring chiral molecules like amino acids or sugars) or created through asymmetric catalysis.[13] They act as stereochemical guides, directing the formation of new stereocenters with high fidelity.[5] The use of chiral ligands in catalysis, for instance, creates a chiral environment that favors the formation of one enantiomer over the other.[19][20]

Protocols and Methodologies

The following protocols are presented as foundational examples. Causality: The choice of solvents, reagents, and conditions is dictated by the mechanism of the reaction and the stability of the intermediates involved. All reactions involving organometallic or highly reactive intermediates must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in anhydrous (dry) solvents to prevent quenching by water or oxygen.

Protocol: Use of a Protecting Group - Silylation of a Primary Alcohol

Objective: To selectively protect a primary alcohol as a tert-Butyldimethylsilyl (TBDMS) ether, a common intermediate stable to many reaction conditions but easily removed when desired.

Rationale: The TBDMS group is sterically bulky, making it selective for less hindered alcohols. Imidazole is used as a base to activate the alcohol and neutralize the HCl byproduct. DMF is a polar aprotic solvent that effectively dissolves the reagents.

Workflow Diagram: Alcohol Protection & Deprotection

G cluster_protection Protection Step cluster_deprotection Deprotection Step Start Primary Alcohol (R-CH2OH) + TBDMS-Cl + Imidazole Solvent Anhydrous DMF Start->Solvent Reaction Stir at Room Temp (e.g., 2-4 hours) Solvent->Reaction Workup_P Aqueous Workup (Quench, Extract, Dry) Reaction->Workup_P Purify_P Purification (Flash Chromatography) Workup_P->Purify_P Product_P Protected Intermediate (R-CH2-OTBDMS) Purify_P->Product_P Start_D Protected Intermediate Product_P->Start_D Use in subsequent reaction steps Reagent_D Add TBAF in THF Start_D->Reagent_D Reaction_D Stir at Room Temp (e.g., 1 hour) Reagent_D->Reaction_D Workup_D Aqueous Workup Reaction_D->Workup_D Purify_D Purification Workup_D->Purify_D Product_D Original Alcohol (R-CH2OH) Purify_D->Product_D Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate OxAdd->Trans Transmetalation RedElim Reductive Elimination Intermediate Trans->RedElim RedElim->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') RedElim->Product Product Release ArX Aryl Halide (Ar-X) ArX->Pd0 + Ar-X ArBOH Boronic Acid (Ar'-B(OH)2) + Base ArBOH->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Protocol:

  • Setup: In a flask, combine 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

  • Solvent & Degassing: Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 80-90 °C) under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to isolate 4-phenyltoluene.

Case Study: The Role of Intermediates in the Synthesis of Lanabecestat

Lanabecestat is an investigational drug candidate for Alzheimer's disease. Its synthesis provides an excellent real-world example of the strategic use of intermediates. A key step in its manufacturing process is a Suzuki-Miyaura coupling. T[21]he synthesis involves coupling a complex heterocyclic halide with a custom-synthesized boronic acid intermediate. This modular approach allows the two complex fragments of the molecule to be prepared and purified independently before being joined together in a high-yielding final step, a testament to the power and efficiency of intermediate-driven synthesis in modern drug development.

[21][22]***

Conclusion

The strategic use of chemical intermediates is not merely a convenience but a foundational principle of modern organic synthesis. By breaking down complex synthetic challenges into a series of manageable steps, intermediates allow for unparalleled control over reactivity and selectivity. They provide critical checkpoints for purification and quality control, ultimately enabling the efficient, reliable, and scalable production of the complex molecules that are vital to medicine and technology. The protocols and principles outlined in this guide serve as a practical framework for leveraging the power of intermediates to achieve synthetic goals.

References

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  • Intermediates for the pharmaceutical industry - Evonik Health Care. (n.d.). Evonik Health Care.
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  • Drug Synthesis Intermediate Classification And Usage. (2025). Arborpharmachem.
  • Intermediates in Pharma 10 Essential Techniques to Know. (2024). Prochem.
  • All About Organic Reaction Intermedi
  • Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
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  • Grignard reagent - Wikipedia. (n.d.). Wikipedia.
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  • Grignard reagent | Organic Synthesis, Organometallic Compounds, Reactions | Britannica. (n.d.). Britannica.
  • The Critical Role of Intermediates in Pharmaceutical Manufacturing. (n.d.). SCL Lifesciences.
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  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2025).
  • 3.1: Intermediates - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • Case studies in the modeling and control of continuous pharmaceutical manufacturing processes. (n.d.). DSpace@MIT.
  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018).
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  • Protecting Groups in Organix Synthesis. (n.d.). UT Southwestern.
  • Organic Synthesis Reactions Intermedi
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). J-STAGE.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. (n.d.).
  • The Significance of Chirality in Drug Design and Development. (n.d.). PMC - PubMed Central.
  • Examples of approved drugs where Suzuki–Miyaura coupling is employed to... (n.d.).
  • Wittig Reaction. (n.d.). Dalal Institute.
  • an introduction to grignard reagents. (n.d.). Chemguide.
  • Intermediates in Drug Development: Lab to Industry. (n.d.). BOC Sciences.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). iupac.org.
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as C
  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025).
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. (n.d.).
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
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Application

Phthalazine Derivatives: Versatile Scaffolds for the Synthesis of Fused Heterocyclic Compounds

Application Notes & Protocols for Researchers and Drug Development Professionals These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of phthalazine derivatives as foundational building blocks for the synthesis of diverse fused heterocyclic compounds. This document delves into the underlying synthetic strategies, provides detailed, field-tested protocols for key transformations, and explores the significant applications of the resulting molecules, particularly in the realm of medicinal chemistry.

I. Foundational Principles: The Strategic Advantage of the Phthalazine Core

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its rigid, planar structure and the presence of reactive nitrogen atoms make it an ideal starting point for the construction of more complex, fused heterocyclic systems.[3][4][5] These fused derivatives often exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][6] A notable application is in the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[7][8]

The versatility of the phthalazine core lies in its amenability to functionalization and its ability to participate in a variety of cyclization reactions. By strategically introducing different substituents onto the phthalazine ring, chemists can fine-tune the steric and electronic properties of the molecule, thereby influencing its reactivity and biological activity. This "building block" approach allows for the systematic exploration of chemical space and the rational design of novel therapeutic agents.[4][6]

II. Key Synthetic Strategies for Fused Phthalazine Heterocycles

Several robust synthetic methodologies have been developed to construct fused heterocyclic systems from phthalazine derivatives. The choice of strategy is often dictated by the desired target scaffold and the available starting materials.

A. Multi-Component Reactions (MCRs): An Efficient Approach to Complexity

One-pot, multi-component reactions have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials.[3] These reactions are highly atom-economical and often proceed with high yields and stereoselectivity. In the context of phthalazine chemistry, MCRs have been successfully employed to synthesize a variety of fused systems, including pyrazolo[1,2-b]phthalazine-diones and 2H-indazolo[2,1-b]phthalazine-triones.[3]

The general principle behind these reactions involves the in-situ generation of a reactive intermediate from the phthalazine derivative, which then participates in a cascade of reactions with other components to form the final fused product. The use of catalysts, such as Lewis acids or ionic liquids, can often enhance the efficiency and selectivity of these transformations.[3]

Logical Workflow for Multi-Component Synthesis of Fused Phthalazines

MCR_Workflow cluster_reactants Reactant Inputs cluster_process Reaction Process cluster_output Product Output Phthalazine Phthalazine Derivative (e.g., Phthalhydrazide) One_Pot One-Pot Reaction (with catalyst) Phthalazine->One_Pot Aldehyde Aromatic Aldehyde Aldehyde->One_Pot Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->One_Pot Fused_Product Fused Heterocyclic Compound (e.g., Pyrazolo[1,2-b]phthalazine) One_Pot->Fused_Product High Atom Economy

Caption: Workflow for MCR synthesis of fused phthalazines.

B. Cyclocondensation Reactions: Building the Core and Beyond

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of phthalazine chemistry, the reaction of a 1,2-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine is a common method for constructing the initial phthalazinone ring.[5][7] This foundational structure can then be further elaborated to create fused systems.

For example, the synthesis of triazolo[3,4-a]phthalazines often begins with a phthalazinone, which is first converted to a reactive intermediate such as a 1-chlorophthalazine.[7] This intermediate then undergoes a cyclocondensation reaction with a suitable triazole precursor to yield the desired fused tricycle. The choice of reaction conditions, such as solvent and temperature, can significantly impact the yield and purity of the final product.

General Scheme for Triazolo[3,4-a]phthalazine Synthesis

Triazolo_Synthesis Start Phthalic Anhydride + Hydrazine Phthalazinone Phthalazin-1(2H)-one Start->Phthalazinone Cyclocondensation Chloro_Phthalazine 1-Chlorophthalazine Phthalazinone->Chloro_Phthalazine Chlorination Chlorination Chlorinating Agent (e.g., POCl3) Cyclization Cyclocondensation Chloro_Phthalazine->Cyclization Triazole_Pre Triazole Precursor (e.g., Hydrazide) Triazole_Pre->Cyclization Fused_Triazole Triazolo[3,4-a]phthalazine Cyclization->Fused_Triazole

Caption: Synthetic pathway to triazolo[3,4-a]phthalazines.

III. Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of representative fused heterocyclic compounds derived from phthalazines. These protocols have been adapted from literature procedures and are intended to be a starting point for further optimization.

Protocol 1: Synthesis of 1-Chloro-4-phenylphthalazine

Causality: This protocol describes the synthesis of a key intermediate, 1-chloro-4-phenylphthalazine, which serves as a versatile building block for the introduction of various nucleophiles to construct fused systems. The chlorination of the phthalazinone is a critical step that activates the C1 position for subsequent reactions.

Materials:

  • 2-(4-benzoyl)benzoic acid

  • Hydrazine hydrate (80%)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Toluene

  • Ice

Procedure:

  • Synthesis of 4-phenylphthalazin-1(2H)-one:

    • To a solution of 2-(4-benzoyl)benzoic acid (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).

    • Reflux the reaction mixture for 6 hours.

    • Cool the mixture to room temperature and pour it into ice-cold water (100 mL).

    • Collect the precipitate by filtration, wash with water, and dry to afford 4-phenylphthalazin-1(2H)-one.

  • Chlorination to 1-chloro-4-phenylphthalazine:

    • A mixture of 4-phenylphthalazin-1(2H)-one (5 mmol) and phosphorus oxychloride (15 mL) is refluxed for 4 hours.

    • After cooling, the reaction mixture is poured carefully onto crushed ice with stirring.

    • The resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to give 1-chloro-4-phenylphthalazine.

Self-Validation:

  • Monitor the progress of the reactions by Thin Layer Chromatography (TLC).

  • Characterize the product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Triazolo[3,4-a]phthalazine Derivative

Causality: This protocol illustrates the construction of a fused triazole ring onto the phthalazine core, a common motif in medicinally active compounds. The reaction proceeds via a nucleophilic substitution of the chloro group by a hydrazide, followed by an intramolecular cyclization.

Materials:

  • 1-Chloro-4-phenylphthalazine

  • Isonicotinohydrazide

  • n-Butanol

  • Triethylamine

Procedure:

  • A mixture of 1-chloro-4-phenylphthalazine (1 mmol), isonicotinohydrazide (1.2 mmol), and a catalytic amount of triethylamine in n-butanol (20 mL) is refluxed for 12 hours.

  • The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried under vacuum.

  • Recrystallization from a suitable solvent (e.g., DMF/ethanol) affords the pure triazolo[3,4-a]phthalazine derivative.

Self-Validation:

  • The formation of the fused triazole ring can be confirmed by the disappearance of the N-H protons of the hydrazide in the ¹H NMR spectrum and the appearance of characteristic signals for the triazole ring protons.

  • Mass spectrometry will show the expected molecular ion peak for the fused product.

IV. Data Presentation: Comparative Analysis of Synthetic Yields

The following table summarizes typical yields for the synthesis of various fused phthalazine derivatives using different synthetic strategies. This data is intended to provide a general comparison and may vary depending on the specific substrates and reaction conditions.

Fused Heterocyclic SystemSynthetic StrategyCatalyst/ReagentTypical Yield (%)
Pyrazolo[1,2-b]phthalazine-dionesMulti-component[Bmim]OH (ionic liquid)85-95
2H-Indazolo[2,1-b]phthalazine-trionesMulti-componentDodecylphosphonic acid80-92
Triazolo[3,4-a]phthalazinesCyclocondensationThermal70-85
Tetrazolo[5,1-a]phthalazinesCyclizationSodium azide65-80

V. Applications in Drug Discovery and Medicinal Chemistry

Fused heterocyclic compounds derived from phthalazines represent a rich source of novel drug candidates.[1][9] Their diverse pharmacological profiles have led to their investigation for a wide range of therapeutic applications.

Anticancer Activity: A significant area of research focuses on the development of phthalazine-based anticancer agents.[7][8][10] Many of these compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation. For example, several triazolo[3,4-a]phthalazine derivatives have demonstrated potent inhibitory activity against VEGFR-2, a critical regulator of angiogenesis.[7][8] By blocking the ATP binding site of this receptor, these compounds can effectively suppress the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting their growth.[7]

Other Therapeutic Areas: Beyond oncology, fused phthalazine derivatives have shown promise in other therapeutic areas, including:

  • Anti-inflammatory: Inhibition of pro-inflammatory cytokines.[6]

  • Antihypertensive: Vasodilatory effects.[6]

  • Antimicrobial: Activity against various bacterial and fungal strains.[2]

The continued exploration of the chemical space around the phthalazine core is expected to yield new and improved therapeutic agents with enhanced potency and selectivity.

VI. Conclusion

Phthalazine derivatives are undeniably valuable building blocks in the synthesis of fused heterocyclic compounds. Their inherent reactivity and structural features provide a versatile platform for the construction of diverse and complex molecular architectures. The development of efficient synthetic methodologies, such as multi-component and cyclocondensation reactions, has further expanded the accessibility of these compounds for biological screening. As our understanding of the structure-activity relationships of these molecules continues to grow, so too will their impact on the discovery of novel therapeutics for a multitude of diseases.

References

  • Bayoumi, H. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21668–21681. [Link]

  • El Azm, F. S. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • El-Sayed, M. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(21), 13027-13043. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(35), 20556-20603. [Link]

  • Kaur, H., & Singh, J. (n.d.). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. ResearchGate. [Link]

  • Noolvi, M. N., et al. (2019). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic & Medicinal Chemistry, 27(18), 3999-4027. [Link]

  • Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3999-4027. [Link]

  • Aswathy, R. G., & A. J. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]

  • Rani, P., et al. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. European Chemical Bulletin, 12(Special Issue 3), 3604-3627. [Link]

  • Stephenson, E. F. M. (1963). 355. Heterocyclic nitrogen compounds. Part V. Some derivatives of phthalazine-1-aldehyde. Journal of the Chemical Society (Resumed), 1913. [Link]

  • El Azm, F. S. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. ResearchGate. [Link]

  • Phthalazine derivatives: Significance and symbolism. (2024). ScienceGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical information, troubleshooting guidance, and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.

Overview of the Synthesis

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a key heterocyclic scaffold in medicinal chemistry, often utilized in the development of novel therapeutic agents. The most direct and common synthetic route is the cyclocondensation reaction between a methyl 2-formylbenzoate derivative and hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable phthalazinone ring system.

Reaction Pathway

The fundamental transformation involves the reaction of Dimethyl 2-formylphthalate with hydrazine hydrate. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, and may be facilitated by mild acid catalysis.

Reaction_Pathway SM Dimethyl 2-formylphthalate Intermediate Hydrazone Intermediate SM->Intermediate Condensation Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Intermediate Product Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate Intermediate->Product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Causality: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials. The activation energy for the final cyclization step may not be reached.

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (Dimethyl 2-formylphthalate).

      • Increase reaction time: Extend the reflux period in increments of 1-2 hours and monitor via TLC.

      • Optimize temperature: Ensure the reaction is maintained at a steady reflux. For lower boiling point solvents like methanol, you might consider switching to ethanol or n-butanol to achieve a higher reaction temperature.[1]

  • Side Reactions: The formation of byproducts consumes starting materials and complicates purification.

    • Causality: A common side reaction with hydrazine is the formation of an azine, where two molecules of the aldehyde react with one molecule of hydrazine.[2] Over-alkylation of hydrazine is also a possibility if using substituted hydrazines, though less common with hydrazine hydrate itself.

    • Solution:

      • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to favor the formation of the desired hydrazone over the azine.

      • Order of Addition: Add the hydrazine hydrate solution dropwise to the solution of the formylphthalate at room temperature before heating to reflux. This can help minimize localized high concentrations of the aldehyde.

  • Product Precipitation and Isolation: The product may be partially soluble in the reaction solvent, leading to losses during workup.

    • Causality: As the reaction proceeds, the product may begin to crystallize out of the solution, especially upon cooling. If not handled correctly, a significant portion can be lost.

    • Solution:

      • Cool Slowly: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then in an ice bath to maximize crystallization.

      • Solvent Choice for Washing: Wash the filtered product with a cold, non-polar solvent (like diethyl ether or cold ethanol) in which the product has low solubility to remove soluble impurities without dissolving the product itself.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? Monitor via TLC for starting material. start->check_completion check_side_products Are there significant side products? Analyze crude mixture (TLC, ¹H NMR). check_completion->check_side_products Yes solution_completion Solution: - Increase reaction time/temperature. - Consider a higher boiling solvent (e.g., ethanol). check_completion->solution_completion No check_workup Is product lost during workup/purification? Check filtrate for product. check_side_products->check_workup No solution_side_products Solution: - Use slight excess of hydrazine hydrate (1.1-1.2 eq). - Add hydrazine dropwise at a lower temperature. check_side_products->solution_side_products Yes solution_workup Solution: - Cool reaction mixture slowly to maximize precipitation. - Wash filtered solid with cold, appropriate solvent. check_workup->solution_workup Yes

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My final product is impure. How can I identify and minimize the formation of impurities?

Product purity is critical for subsequent applications. Identifying the nature of the impurity is the first step toward its elimination.

  • Unreacted Starting Material: The most common impurity is the starting Dimethyl 2-formylphthalate.

    • Identification: Easily detected by ¹H NMR (presence of the aldehyde proton signal ~10 ppm and two distinct methyl ester signals) and TLC (spot corresponding to the starting material).

    • Minimization: As discussed above, ensure the reaction goes to completion by optimizing time and temperature. A slight excess of hydrazine can also help consume all the starting aldehyde.

  • Hydrazone Intermediate: The reaction may stall at the intermediate stage.

    • Identification: The hydrazone intermediate will have a characteristic imine C=N bond and will be visible on TLC, typically with a polarity between the starting material and the final product. Its ¹H NMR will show the absence of the aldehyde proton but will not yet have the characteristic phthalazinone signals.

    • Minimization: Ensure sufficient heat is applied during the reflux step to facilitate the intramolecular cyclization. The presence of a catalytic amount of acid (e.g., a few drops of acetic acid) can sometimes promote this cyclization.

  • Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid.

    • Identification: The carboxylic acid will have very different solubility and a different Rf value on TLC. It can be confirmed by the disappearance of the methyl ester signal in ¹H NMR and the appearance of a broad carboxylic acid proton signal.

    • Minimization: Ensure that the hydrazine hydrate used is of good quality and the reaction conditions are not excessively harsh or prolonged, which might favor hydrolysis. If purification by column chromatography is performed, avoid highly acidic or basic mobile phases.

Table 1: Troubleshooting Summary
IssuePotential CauseIdentification MethodRecommended Action
Low Yield Incomplete ReactionTLC, ¹H NMR of crudeIncrease reaction time/temperature.
Side ReactionsTLC, LC-MSUse slight excess of hydrazine, control addition rate.
Product Loss on WorkupAnalyze filtrateCool slowly, wash with cold non-polar solvent.
Impurity Unreacted AldehydeTLC, ¹H NMRDrive reaction to completion.
Hydrazone IntermediateTLC, ¹H NMREnsure sufficient heating for cyclization, consider acid catalyst.
Hydrolyzed ProductTLC, ¹H NMRUse high-quality reagents, avoid harsh conditions.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this reaction?

    • Protic solvents like ethanol and methanol are most commonly used. Ethanol is often preferred as its higher boiling point can facilitate the final cyclization step more effectively than methanol.[1]

  • What grade of reagents should I use?

    • It is recommended to use ACS grade or higher for all reagents. The purity of the Dimethyl 2-formylphthalate is crucial, as impurities in the starting material will carry through to the final product. Ensure the hydrazine hydrate has not degraded; it should be a clear, colorless liquid.

  • How should the final product be purified?

    • Recrystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system can be found by testing small-scale solubility in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water).

    • Column Chromatography: If recrystallization is ineffective at removing a persistent impurity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.[3]

  • What are the key safety precautions when working with hydrazine hydrate?

    • Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Dimethyl 2-formylphthalate (1.0 eq).

  • Solvent Addition: Add ethanol (approximately 10 mL per gram of starting material) to dissolve the solid.

  • Hydrazine Addition: While stirring at room temperature, add hydrazine hydrate (1.1 eq) dropwise to the solution over 5-10 minutes. A precipitate (the hydrazone intermediate) may form.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove any residual impurities.

  • Drying: Dry the purified product under vacuum to obtain Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]

References

  • Bacon, R. G. R., & Bigg, D. C. H. (1974). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2156-2161. Available at: [Link]

  • El-Gendy, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(2), 1-15. Available at: [Link]

  • Muñín, J., et al. (2016). Synthesis of new phthalazinedione derivatives. SciForum. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing SL. Available at: [Link]

  • Google Patents. (2020). Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate.
  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Available at: [Link]

  • Patel, R., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(34), 21695-21703. Available at: [Link]

  • Milošević, N. B., et al. (2021). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 26(16), 4983. Available at: [Link]

  • Kövér, K. E., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2883. Available at: [Link]

  • Google Patents. (2020). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Malinowski, Z., et al. (2016). Synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones via palladium catalyzed sulfanylation of substituted 4-bromophthalazin-1(2H)-ones. Tetrahedron. Available at: [Link]

  • El-Sayed, R., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9405. Available at: [Link]

  • Google Patents. (2020). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. The follo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. The following sections offer troubleshooting advice and frequently asked questions to address common issues encountered during its purification.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural and chemical nature of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. Its structure contains a polar heterocyclic phthalazinone core, a carboxylic acid group, and a methyl ester. This combination of functional groups dictates its solubility and behavior during various purification techniques.

PropertyValueImplication for Purification
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Polarity PolarInfluences choice of chromatographic stationary and mobile phases.[1]
Acidity/Basicity Acidic (due to the carboxylic acid) and weakly basic (due to the nitrogen atoms)Enables purification via acid-base extraction.
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and DMF.[2][3]Guides the selection of appropriate recrystallization solvents.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude product?

A1: The impurities in your crude Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate are typically related to the synthetic route employed. Common synthesis involves the cyclization of a phthalic anhydride derivative with a hydrazine compound.[2] Potential impurities include:

  • Unreacted Starting Materials: Phthalic anhydride derivatives and the corresponding hydrazine.

  • Side-Products: Isomeric byproducts or products of incomplete cyclization.

  • Hydrolyzed Product: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid, resulting from the hydrolysis of the methyl ester.[2]

Q2: Which purification technique is generally the most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often the most straightforward and cost-effective method for removing minor impurities, especially if the crude product is relatively pure.[3]

  • Column Chromatography is highly effective for separating the target compound from impurities with different polarities.[2][4] It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.

  • Acid-Base Extraction can be a powerful technique to separate the acidic target compound from neutral or basic impurities.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[5] For Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, polar solvents are a good starting point.

  • Single Solvent Systems: Methanol or ethanol can be effective.[3]

  • Mixed Solvent Systems: A combination of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., water, hexane) can provide finer control over the crystallization process.[6] A common approach is to dissolve the crude product in a minimal amount of hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues
IssuePossible CauseRecommended Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the compound is too soluble.* Try a lower-boiling point solvent. * Use a mixed solvent system to reduce the overall solvating power.[6] * Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. * The solution is not sufficiently saturated. * The compound is highly soluble in the chosen solvent even at low temperatures.* Boil off some of the solvent to increase the concentration and allow it to cool again.[7] * Add a "poor" solvent to the solution. * Introduce a seed crystal of the pure compound.
Crystals form too quickly, potentially trapping impurities. The solution is supersaturated, or cooling is too rapid.* Re-dissolve the crystals by heating and add a small amount of additional solvent.[7] * Allow the solution to cool more slowly by insulating the flask.
Low recovery of the purified product. * Too much solvent was used. * The compound has significant solubility in the cold solvent.* Concentrate the mother liquor and cool it again to obtain a second crop of crystals. * Ensure the solution is cooled sufficiently before filtration.
Column Chromatography Challenges

dot graph TD{ subgraph "Troubleshooting Column Chromatography" direction LR A[Start: Poor Separation] --> B{Check TLC}; B -- "Streaking?" --> C{Add Modifier}; C -- "e.g., Triethylamine for basic compounds" --> D[Re-run TLC]; B -- "Poor Resolution?" --> E{Adjust Solvent System}; E -- "Increase or decrease polarity" --> D; D --> F[Run Column]; F -- "Compound Stuck?" --> G{Increase Solvent Polarity}; G --> H[Collect Fractions]; F -- "Runs Too Fast?" --> I{Decrease Solvent Polarity}; I --> H; H --> J[Analyze Fractions & Combine]; J --> K[End: Pure Compound]; end

} A decision-making workflow for troubleshooting column chromatography.

IssuePossible CauseRecommended Solution
Poor separation of spots on the TLC plate. The solvent system is not optimal.* Systematically vary the ratio of your solvents to achieve a good separation of the target compound from impurities.[8] * If adjusting the ratio is insufficient, try a different solvent system altogether (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[8]
The compound streaks on the silica gel TLC plate. The compound is interacting too strongly with the acidic silica gel.* Add a small amount of a modifier to the eluent. For an acidic compound like this, a small amount of acetic or formic acid can improve peak shape.
The compound does not elute from the column. The eluent is not polar enough.* Gradually increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system is often effective.[8]
The compound elutes too quickly with the solvent front. The eluent is too polar.* Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity.[8]
Column overloading leading to broad peaks and poor separation. Too much crude material was loaded onto the column.* As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[8] * If a larger quantity needs to be purified, use a column with a larger diameter.[8]

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, you can cover the mouth of the flask with a watch glass and insulate the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

dot graph G { layout=dot; rankdir=TB;

} A typical workflow for purification by column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A typical starting solvent system could be a mixture of hexane and ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute the more polar compounds.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.[9]

V. References

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Hou, Y., et al. (n.d.). 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Activity of Phthalazinone Derivatives

The phthalazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] This versatile structural motif is...

Author: BenchChem Technical Support Team. Date: February 2026

The phthalazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] This versatile structural motif is central to the design and development of novel anticancer agents, with several derivatives demonstrating potent and selective activity against various cancer types.[3] This guide provides a comprehensive comparison of the anticancer activity of different classes of phthalazinone derivatives, focusing on their mechanisms of action, supported by experimental data, and detailed protocols for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the current landscape of phthalazinone-based anticancer agents.

The Versatility of the Phthalazinone Scaffold in Oncology

The phthalazinone nucleus serves as a key pharmacophore in a variety of therapeutic agents, demonstrating activities ranging from antihypertensive to anti-inflammatory.[4] In the realm of oncology, its unique structural features allow for interaction with a diverse array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[2] This has led to the development of phthalazinone derivatives as potent inhibitors of several key players in cancer progression, including Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[5]

This guide will delve into these major classes of phthalazinone-based anticancer agents, presenting a comparative analysis of their efficacy and the experimental methodologies used for their assessment.

I. Phthalazinone Derivatives as PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Phthalazinone-based PARP inhibitors have emerged as a cornerstone in the treatment of such cancers.

Mechanism of Action

Phthalazinone-based PARP inhibitors act by binding to the catalytic domain of the PARP enzyme, preventing it from repairing DNA nicks. This leads to the collapse of replication forks and the formation of double-strand breaks, which are particularly lethal to cancer cells with homologous recombination deficiencies.

PARP_Inhibition DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation DNA Repair DNA Repair PARP Activation->DNA Repair Replication Fork Collapse Replication Fork Collapse PARP Activation->Replication Fork Collapse Inhibition leads to Cell Survival Cell Survival DNA Repair->Cell Survival Phthalazinone PARP Inhibitor Phthalazinone PARP Inhibitor Phthalazinone PARP Inhibitor->PARP Activation Inhibits Double-Strand Breaks Double-Strand Breaks Replication Fork Collapse->Double-Strand Breaks Apoptosis (in HR-deficient cells) Apoptosis (in HR-deficient cells) Double-Strand Breaks->Apoptosis (in HR-deficient cells)

Caption: Mechanism of PARP Inhibition by Phthalazinone Derivatives.

Comparative Anticancer Activity of PARP Inhibitors

The following table summarizes the in vitro potency of selected phthalazinone-based PARP inhibitors against various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Olaparib (Lead Compound)Capan-1 (BRCA2-deficient)N/A (High Activity)[6]
Compound 23Capan-1 (BRCA2-deficient)High Activity[6]
Phthalazine Compound 6MCF-7 (Breast)1.739[7]
Phthalazine Compound 6HCT116 (Colon)0.384[7]
Phthalazine Compound 6HepG2 (Liver)1.52[7]

Note: "High Activity" indicates that the source reported strong inhibition without specifying a precise IC50 value.

II. Phthalazinone Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, thereby inhibiting their growth.

Mechanism of Action

Phthalazinone derivatives targeting VEGFR-2 act as ATP-competitive inhibitors, binding to the kinase domain of the receptor. This prevents the autophosphorylation and activation of VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling (e.g., PLCγ, PI3K/Akt) Phthalazinone VEGFR-2 Inhibitor Phthalazinone VEGFR-2 Inhibitor Phthalazinone VEGFR-2 Inhibitor->VEGFR-2 Inhibits Angiogenesis Angiogenesis Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Angiogenesis Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Angiogenesis Inhibition blocks Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis

Caption: Mechanism of VEGFR-2 Inhibition by Phthalazinone Derivatives.

Comparative Anticancer Activity of VEGFR-2 Inhibitors

The following table presents the in vitro potency of various phthalazinone derivatives as VEGFR-2 inhibitors.

CompoundCancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
Compound 7cHCT-116 (Colon)1.36N/A[8]
Compound 8bHCT-116 (Colon)2.34N/A[8]
Compound 7cMDA-MB-231 (Breast)6.670.728[8][9]
Compound 7dMCF-7 (Breast)2.930.503[9]
Compound 2gMCF-7 (Breast)0.150.148[1]
Compound 2gHepG2 (Liver)0.120.148[1]
Compound 4aMCF-7 (Breast)0.180.196[1]
Compound 4aHepG2 (Liver)0.090.196[1]
Compound 7aHCT-116 (Colon)6.040.11[10]
Compound 7bHCT-116 (Colon)13.220.31[10]

III. Phthalazinone Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell division.

Mechanism of Action

Similar to VEGFR-2 inhibitors, phthalazinone-based EGFR inhibitors are typically ATP-competitive kinase inhibitors. They bind to the intracellular tyrosine kinase domain of EGFR, preventing its activation and the subsequent initiation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Signaling (e.g., MAPK, PI3K/Akt) Phthalazinone EGFR Inhibitor Phthalazinone EGFR Inhibitor Phthalazinone EGFR Inhibitor->EGFR Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation & Survival Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation & Survival Inhibition blocks

Caption: Mechanism of EGFR Inhibition by Phthalazinone Derivatives.

Comparative Anticancer Activity of EGFR Inhibitors

The following table highlights the in vitro efficacy of phthalazinone derivatives targeting EGFR.

CompoundCancer Cell LineIC50 (µM)EGFR Inhibition IC50 (nM)Reference
Erlotinib (Reference)MCF-7 (Breast)1.3280[11]
Erlotinib (Reference)MDA-MB-231 (Breast)1.080[11]
Compound 11dMCF-7 (Breast)2.179.6[11]
Compound 11dMDA-MB-231 (Breast)0.9279.6[11]
Compound 12cMCF-7 (Breast)1.465.4[11]
Compound 12cMDA-MB-231 (Breast)1.8965.4[11]
Compound 12dMCF-7 (Breast)1.9N/A[11]
Compound 12dMDA-MB-231 (Breast)0.57N/A[11]

Experimental Protocols

The evaluation of the anticancer activity of these phthalazinone derivatives relies on a series of well-established in vitro assays. Here, we provide detailed, step-by-step methodologies for the key experiments.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Cells Seed cells in 96-well plate Adherence Allow cells to adhere overnight Seed Cells->Adherence Treat Cells Treat with various concentrations of compound Adherence->Treat Cells Incubate_72h Incubate for 72 hours Treat Cells->Incubate_72h Add MTT Add MTT solution Incubate_72h->Add MTT Incubate_4h Incubate for 2-4 hours Add MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Read Absorbance Measure absorbance at 570 nm Solubilize->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis Calculate IC50

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere for 6 to 24 hours.[13]

  • Compound Treatment: Treat the cells with a range of concentrations of the phthalazinone derivative for a specified period, typically 72 hours.[14]

  • MTT Addition: Add 10 µL of MTT reagent to each well.[13]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13][15]

  • Solubilization: Add 100 µL of a detergent reagent or DMSO to each well to dissolve the formazan crystals.[13][16]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[14]

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability and high-throughput nature in screening potential anticancer compounds. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is carried out by mitochondrial dehydrogenases of metabolically active cells, thus providing a direct correlation between the color intensity and the number of viable cells.[12] The 72-hour incubation period is standard for assessing the long-term effects of a compound on cell proliferation.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.[17]

Protocol:

  • Cell Treatment: Induce apoptosis in your target cells using the desired method, including a vehicle-treated negative control.

  • Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Causality Behind Experimental Choices: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify apoptotic cells.[18] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[19] This dual-staining method allows for the clear differentiation of cell populations.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Harvesting: Harvest cells and prepare a single-cell suspension.

  • Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[20]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Add 1 mL of propidium iodide staining solution containing RNase A to the cell pellet.[21]

  • Incubation: Incubate for at least 4 hours at 4°C.[21]

  • Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence in a linear scale.[22]

Causality Behind Experimental Choices: Propidium iodide intercalates into the major groove of double-stranded DNA, and its fluorescence is directly proportional to the amount of DNA in a cell.[21] This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content). RNase A is included to eliminate staining of double-stranded RNA, ensuring that only DNA is quantified.[21] Ethanol fixation permeabilizes the cells, allowing the PI to enter and stain the DNA.

Conclusion

Phthalazinone derivatives represent a highly promising and versatile class of compounds in the development of targeted anticancer therapies. Their ability to potently and selectively inhibit key drivers of cancer progression, such as PARP, VEGFR-2, and EGFR, underscores their therapeutic potential. The comparative data presented in this guide highlight the significant strides made in optimizing the phthalazinone scaffold for enhanced anticancer activity. The detailed experimental protocols provide a robust framework for the continued evaluation and development of novel phthalazinone-based drug candidates. As research in this area progresses, it is anticipated that these compounds will play an increasingly important role in the oncologist's arsenal.

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Comparative

The Unambiguous Arbitrator: Validating Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate's Structure via X-ray Crystallography

In the landscape of drug discovery and development, the precise molecular structure of a compound is the bedrock upon which all further investigation is built. An error in structural assignment can lead to the misinterpr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise molecular structure of a compound is the bedrock upon which all further investigation is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. For heterocyclic systems like Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate , a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of phthalazinone derivatives, unambiguous structural validation is paramount.[1][2][3][4][5]

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential pieces of the structural puzzle, they can sometimes be insufficient to definitively distinguish between closely related isomers or tautomers. In such cases, single-crystal X-ray crystallography emerges as the gold standard, providing an unequivocal, three-dimensional map of the atomic arrangement within the crystal lattice.[6]

This guide provides a comparative analysis of the validation of the core phthalazinone structure, using a closely related analogue, Methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate , for which detailed crystallographic data is available, to illustrate the definitive power of X-ray diffraction. We will explore the causality behind experimental choices, compare the data obtained from various analytical techniques, and provide detailed protocols for researchers seeking to apply these methods.

The Case for Definitive Validation: Why Spectroscopy Alone Can Be Ambiguous

The synthesis of substituted phthalazinones can potentially lead to various isomers. For instance, alkylation reactions on the phthalazinone ring system could occur on different nitrogen atoms, or in some cases, on an oxygen atom. While spectroscopic techniques are powerful, they rely on interpreting signals that are influenced by the chemical environment of atoms.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide information about the connectivity of atoms and their local electronic environments. However, subtle differences in chemical shifts between isomers can be difficult to assign without authentic reference standards.

  • IR Spectroscopy: This technique is excellent for identifying functional groups (e.g., C=O, N-H). However, discerning the exact position of these groups within a complex heterocyclic system can be challenging as bond vibrations can be influenced by the entire molecular framework.

  • Mass Spectrometry: MS provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer clues about the structure, but isomers often yield very similar fragments, making definitive identification difficult.

X-ray crystallography, by contrast, directly visualizes the atomic positions, bond lengths, and bond angles, leaving no room for ambiguity.

The Power of a Single Crystal: X-ray Diffraction in Action

To illustrate the definitive nature of X-ray crystallography, we will consider the structural determination of Methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate , a compound with a similar bicyclic core to our target molecule.[6] The data obtained from a single-crystal X-ray diffraction experiment provides a wealth of precise structural information.

Molecular Structure and Conformation

The primary output of an X-ray diffraction experiment is the precise location of each atom in the crystal's unit cell. This allows for the unambiguous determination of the molecular structure, including the connectivity of all atoms and the conformation of the molecule. For the example compound, the dihydrothiazine ring was found to adopt a twist-boat conformation.[6] This level of detail is unattainable with routine spectroscopic methods.

Workflow for Single-Crystal X-ray Diffraction

cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement syn Synthesis of Compound pur Purification (e.g., Recrystallization) syn->pur sol Solvent Screening pur->sol gro Crystal Growth (e.g., Slow Evaporation) sol->gro sel Crystal Selection & Mounting gro->sel dat Data Collection (Diffractometer) sel->dat solv Structure Solution (e.g., Direct Methods) dat->solv ref Refinement & Validation solv->ref final final ref->final Final Structure

Caption: Workflow from synthesis to final structure determination by X-ray crystallography.

Key Crystallographic Data

The results of a crystallographic study are summarized in a standardized format, providing key parameters that describe the crystal lattice and the quality of the structural model.

ParameterValue for Methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate[6]Significance
Chemical FormulaC₁₁H₁₁NO₄SConfirms the elemental composition.
Molecular Weight253.27 g/mol Consistent with mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP cDefines the symmetry elements within the unit cell.
a, b, c (Å)7.8367 (3), 9.6842 (4), 7.5006 (4)The dimensions of the unit cell.
β (°)93.468 (4)The angle of the unit cell for a monoclinic system.
V (ų)568.19 (4)The volume of the unit cell.
Z2The number of molecules in the unit cell.
R-factor (R₁)0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

A Comparative Look: Spectroscopic Data in Context

With the definitive structure from X-ray crystallography in hand, the spectroscopic data can be re-examined. The crystallographic structure serves as a reference to confidently assign the observed signals, turning these techniques from tools of deduction into powerful methods of confirmation for future batches of the same compound.

Analytical TechniqueExpected Data for Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylateInterpretation and Comparison with X-ray Data
¹H NMR Aromatic protons (multiplets), N-H proton (broad singlet, if not exchanged), O-CH₃ protons (singlet).The number, multiplicity, and integration of signals must be consistent with the number of chemically distinct protons in the X-ray confirmed structure.
¹³C NMR Carbonyl carbons (C=O), aromatic carbons, and the methyl ester carbon.The number of signals should match the number of non-equivalent carbon atoms in the crystal structure. Chemical shifts confirm the electronic environment.
IR Spectroscopy Strong C=O stretching bands (amide and ester), N-H stretching band.The presence and position of these bands confirm the functional groups identified in the crystallographic structure.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.Confirms the elemental composition determined by X-ray crystallography.

Experimental Protocols

Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid

The parent carboxylic acid is a key intermediate for the synthesis of the title methyl ester. A common synthetic route involves the cyclization of a hydrazine derivative with phthalic anhydride or a derivative thereof.[7]

  • Step 1: Formation of 2-Aroylbenzoic Acid: Phthalic anhydride is reacted with an appropriate aromatic compound under Friedel-Crafts conditions (e.g., using AlCl₃ as a catalyst) to yield a 2-aroylbenzoic acid.

  • Step 2: Cyclization with Hydrazine: The 2-aroylbenzoic acid is then refluxed with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid.[7] This reaction leads to the formation of the phthalazinone ring.

  • Step 3: Esterification: The resulting 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can be converted to its methyl ester by standard esterification methods, such as refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).

Synthesis and Validation Pathway

cluster_synthesis Synthesis cluster_validation Structural Validation start Phthalic Anhydride Derivative inter 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid start->inter Hydrazine final Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate inter->final Methanol, H+ spec Spectroscopy (NMR, IR, MS) final->spec xray X-ray Crystallography final->xray spec->xray Ambiguity? xray->spec Confirms Assignments

Caption: The logical flow from synthesis to definitive structural validation.

Single-Crystal Growth and X-ray Data Collection
  • Crystal Growth: High-purity Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The solution is then allowed to evaporate slowly and undisturbed at room temperature. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is selected under a microscope.

  • Data Collection: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (to minimize thermal motion of the atoms) in a single-crystal X-ray diffractometer. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions. This model is then "refined" using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

Conclusion

While a suite of analytical techniques is indispensable in modern chemical research, for the definitive structural elucidation of novel compounds like Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and highly detailed three-dimensional structure. It serves as the ultimate arbiter, resolving any potential ambiguities arising from spectroscopic data and providing a solid foundation for all subsequent research and development efforts. The insights gained from the crystallographic analysis of related structures underscore the importance of this technique in ensuring the scientific integrity of molecular design and drug discovery programs.

References

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Validation

A Senior Application Scientist's Guide to HPLC Methodologies for Purity Assessment of Synthesized Phthalazine Compounds

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel phthalazine derivatives represents a gateway to new therapeutic possibilities.[1][2] However, the journey from flask to fina...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel phthalazine derivatives represents a gateway to new therapeutic possibilities.[1][2] However, the journey from flask to final product is fraught with the potential for impurities—unreacted starting materials, byproducts, and degradation products—that can confound biological assays and compromise patient safety. Therefore, robust analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the resolution and sensitivity needed to separate and quantify a target compound from its structurally similar impurities.[3] This guide provides an in-depth comparison of HPLC strategies for the purity assessment of synthesized phthalazine compounds, moving beyond mere protocols to explain the fundamental science and strategic decisions that underpin successful method development.

The Analytical Challenge: Understanding Phthalazine Chemistry

Phthalazine and its derivatives are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in their core structure. This imparts a degree of basicity and polarity that significantly influences their chromatographic behavior. The primary challenge in developing an HPLC method is to achieve adequate retention and sharp, symmetrical peaks, which can be complicated by:

  • Secondary Silanol Interactions: The nitrogen atoms in the phthalazine ring can interact strongly with residual silanol groups on the surface of silica-based HPLC columns.[4] This leads to significant peak tailing, reduced column efficiency, and poor resolution.[4][5]

  • Varying Polarity: Synthetic modifications to the phthalazine scaffold can produce a wide range of polarities, requiring different chromatographic approaches for optimal separation.[6] A method suitable for a nonpolar derivative may be entirely inadequate for a highly polar analogue.

  • Potential for On-Column Degradation: The stability of the analyte on the column and in the mobile phase must be considered, especially when using pH modifiers.[7]

Comparative Analysis of HPLC Methodologies

The choice of HPLC mode is the most critical decision in method development. The following sections compare the most viable options for phthalazine analysis, with supporting data to guide selection.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Technique

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and compatibility with aqueous mobile phases.[8][9] It employs a nonpolar stationary phase and a polar mobile phase.[8][10]

Mechanism of Separation: In RP-HPLC, nonpolar compounds interact more strongly with the hydrophobic stationary phase (like C18) and are retained longer. Polar compounds have a greater affinity for the mobile phase and elute earlier.[8] The retention of phthalazine derivatives is controlled by modulating the ratio of organic solvent (e.g., acetonitrile, methanol) to water in the mobile phase.[8]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecyl) column is the universal starting point.[10][11] Its long alkyl chains provide strong hydrophobic retention for a wide range of moderately polar phthalazine compounds. For more polar derivatives that show insufficient retention, a C8 column or a column with an embedded polar group (EPG) can provide alternative selectivity.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency.

    • pH Control: This is critical for basic compounds like phthalazines. At neutral or high pH, the nitrogen atoms are deprotonated, reducing interactions with silanols but potentially leading to poor retention. At low pH (e.g., pH 2.5-3.5), the phthalazine nitrogens are protonated. This suppresses silanol interactions but requires a well-endcapped, high-purity silica column to prevent peak tailing.[5] Using a buffer like phosphate or formate is essential to maintain a consistent pH and ensure reproducible retention times.[12]

    • Additives: Small amounts of additives like triethylamine (TEA) can be added to the mobile phase to act as a "silanol blocker," improving peak shape for basic compounds, though this is less common with modern, high-purity columns.[13]

Table 1: Comparison of Mobile Phase pH on a Hypothetical Phthalazine Derivative (Compound X)

Parameter Mobile Phase A (pH 7.0) Mobile Phase B (pH 3.0 with 0.1% Formic Acid)
Column C18, 4.6 x 150 mm, 5 µm C18, 4.6 x 150 mm, 5 µm
Mobile Phase 50:50 Acetonitrile:10mM Phosphate Buffer 50:50 Acetonitrile:Water with 0.1% Formic Acid
Retention Time (min) 3.2 5.8
Tailing Factor 2.1 (Poor) 1.2 (Good)

| Theoretical Plates | 2,500 | 9,800 |

As shown in Table 1, reducing the mobile phase pH significantly improves the peak shape and efficiency for the basic phthalazine compound by minimizing undesirable silanol interactions.

Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Analogs

When phthalazine derivatives are highly substituted with polar functional groups (e.g., hydroxyls, carboxyls, amides), they may be poorly retained in RP-HPLC. HILIC offers an effective alternative.[14][15]

Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase rich in organic solvent (typically >80% acetonitrile) with a small amount of aqueous buffer.[16][17] Separation is achieved through a partitioning mechanism where analytes move between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[16] More polar compounds are more strongly retained.[14]

Causality Behind Experimental Choices:

  • Stationary Phase: Amide or zwitterionic phases are often preferred over bare silica for their enhanced stability and unique selectivity for polar basic compounds.[16][18]

  • Mobile Phase: The high concentration of acetonitrile is a key feature.[17] The aqueous portion contains a buffer (e.g., ammonium formate or acetate) to control pH and ionic strength, which are critical parameters for optimizing retention and selectivity in HILIC.[18]

Table 2: RP-HPLC vs. HILIC for a Highly Polar Phthalazine Derivative (Compound Y)

Parameter RP-HPLC Method HILIC Method
Column C18, 4.6 x 150 mm, 5 µm Amide, 4.6 x 150 mm, 5 µm
Mobile Phase 5:95 Acetonitrile:Water with 0.1% TFA 90:10 Acetonitrile:10mM Ammonium Formate pH 3.5
Retention Time (min) 1.1 (void volume) 4.5
Tailing Factor N/A (no retention) 1.3

| Resolution from Impurity | 0 | 2.8 |

This comparison demonstrates that for very polar compounds, HILIC provides the necessary retention and separation that is unachievable with conventional RP-HPLC.

A Strategic Workflow for HPLC Method Development

A systematic approach is crucial for efficiently developing a robust and reliable HPLC method. The following workflow outlines a logical progression from initial scouting to final validation.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A 1. Analyte Characterization (Solubility, pKa, UV Spectrum) B 2. Initial Column & Mobile Phase Selection (Start with C18, ACN/H2O, low pH) A->B Guides initial choices C 3. Gradient Scouting Run (e.g., 5% to 95% ACN over 20 min) B->C D 4. Evaluate Scouting Run (Assess retention & peak shape) C->D E 5. Isocratic or Gradient? (Decide based on impurity profile) D->E F 6. Optimize Parameters (Mobile phase ratio, pH, temperature, flow rate) E->F G 7. Assess Peak Shape & Resolution (Tailing < 1.5, Resolution > 2.0) F->G Iterative process H 8. Pre-Validation Check (System Suitability Test) G->H Method Finalized I 9. Formal Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) H->I J 10. Final Method Documentation I->J

Caption: A strategic workflow for HPLC method development.

Experimental Protocol: Validating a Purity Method

Once a method is optimized, it must be validated to ensure it is fit for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[3][19][20]

Protocol: HPLC Method Validation for Purity
  • Specificity/Selectivity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[21]

    • Procedure:

      • Inject a blank (diluent).

      • Inject a solution of the pure phthalazine compound (API).

      • Inject solutions of known impurities.

      • Inject a spiked sample containing the API and all known impurities.

      • Perform forced degradation studies (acid, base, peroxide, heat, light) on the API and analyze the stressed samples.

    • Acceptance Criteria: The peak for the main compound should be free from interference from any other peaks. Peak purity analysis (using a Diode Array Detector) should pass.

  • Linearity:

    • Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.[19]

    • Procedure: Prepare a series of at least five standard solutions of the phthalazine compound and its impurities, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for impurities.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the test results to the true value.[22]

    • Procedure: Prepare spiked samples by adding known amounts of impurities to the API at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicates at each level.[22]

    • Acceptance Criteria: The mean recovery for each impurity should be within 90.0% to 110.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements.

    • Procedure:

      • Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the API spiked with impurities at 100% of the specification level on the same day, by the same analyst, on the same instrument.[19]

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for each impurity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of an impurity that can be reliably detected and quantified.

    • Procedure: Typically determined based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

Conclusion

The successful purity assessment of synthesized phthalazine compounds via HPLC is not a matter of applying a single, universal method. It requires a deep understanding of the analyte's chemical properties and a strategic, comparative approach to method development. While Reversed-Phase HPLC is the dominant technique, its success is contingent upon careful control of mobile phase pH to mitigate silanol interactions with the basic phthalazine core. For highly polar derivatives, HILIC provides a powerful and necessary alternative for achieving retention and separation. By following a systematic workflow and adhering to rigorous validation principles as outlined by the ICH, researchers can develop reliable, accurate, and robust HPLC methods that ensure the quality and integrity of their novel therapeutic agents.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). National Institutes of Health. [Link]

  • (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2015). ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). National Institutes of Health. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • HPLC method for purifying organic compounds.
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Acsseparations. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • HPLC peak shape trouble shooting. Reddit. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. [Link]

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Comparative

A Comparative Guide to c-Met Kinase Inhibitors Featuring the Phthalazine Scaffold

In the landscape of targeted oncology, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase continues to be a focal point for therapeutic intervention. Dysregulation of the c-Met signaling pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase continues to be a focal point for therapeutic intervention. Dysregulation of the c-Met signaling pathway is a known driver of tumor proliferation, invasion, and metastasis across a spectrum of human cancers. This guide provides a comparative analysis of small molecule inhibitors of c-Met, with a particular focus on compounds incorporating the phthalazine scaffold, a privileged structure in medicinal chemistry. We will delve into their biochemical potency, cellular activity, and the experimental methodologies crucial for their evaluation.

The c-Met Signaling Pathway: A Key Oncogenic Driver

The c-Met receptor and its endogenous ligand, hepatocyte growth factor (HGF), form a signaling axis critical for normal cellular processes. However, in malignant contexts, aberrant c-Met activation—through overexpression, gene amplification, or mutation—triggers a cascade of downstream signaling events. This includes the activation of major pathways such as the RAS/MAPK and PI3K/Akt pathways, which collectively promote cancer cell growth, survival, and motility.[1][2] The central role of this pathway in oncogenesis makes it a compelling target for inhibitor development.

Caption: The c-Met signaling cascade upon activation by HGF.

The Phthalazine Scaffold in Kinase Inhibition

The phthalazinone core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds with a wide range of pharmacological activities, including anticancer effects.[3] Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for the design of potent and selective kinase inhibitors.

Comparative Analysis of c-Met Inhibitors

This guide compares a novel phthalazine-based c-Met inhibitor, "Compound 33," with the potent multi-kinase inhibitor BMS-777607, and two well-established non-phthalazine c-Met inhibitors, Foretinib and Tivantinib, which serve as benchmarks.

Inhibitor Core Scaffold c-Met IC50 (nM) Key Cellular Effects Other Notable Targets
Compound 33 Phthalazinone1.63Potent antiproliferative activity against H460, MKN-45, HT-29, and MDA-MB-231 cancer cell lines.[4]Data not specified.
BMS-777607 Dihydropyridine-carboxamide3.9Induces polyploidy in breast cancer cells; suppresses metastasis.Axl (1.1 nM), Ron (1.8 nM), Tyro3 (4.3 nM).[5]
Foretinib Quinoline0.4Induces mitotic catastrophe and apoptosis in CML cells.[6]VEGFR2 (KDR) (0.9 nM).[7]
Tivantinib (ARQ 197) PyrrolidinoneKi = 355Induces G2/M arrest and apoptosis; inhibits both ligand-dependent and constitutively active c-Met.[7]Selective for c-Met.[7]

Experimental Protocols for Inhibitor Characterization

The evaluation of c-Met kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess activity in a more physiologically relevant context.

Experimental Workflow Overview

experimental_workflow cluster_workflow Inhibitor Evaluation Workflow A Compound Synthesis (e.g., Phthalazine derivative) B Biochemical Kinase Assay (Determine IC50) A->B C Cellular c-Met Phosphorylation Assay (Western Blot or AlphaScreen) B->C Promising candidates D Cell Viability Assay (MTT or CellTiter-Glo) C->D E In Vivo Xenograft Model (Assess anti-tumor efficacy) D->E Lead candidates

Caption: A typical workflow for the evaluation of c-Met kinase inhibitors.

Biochemical c-Met Kinase Assay (Luminescent)

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

  • Principle: The assay measures the activity of the recombinant c-Met kinase domain. The amount of ATP consumed during the phosphorylation of a substrate is measured using a luciferase-based reagent.

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing recombinant c-Met kinase, a suitable kinase buffer, and a generic tyrosine kinase substrate (e.g., poly-Glu,Tyr 4:1).

    • Add serial dilutions of the test inhibitor (e.g., phthalazine derivatives) to the wells of a 96-well plate. The final DMSO concentration should not exceed 1%.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

    • Stop the reaction and measure the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo® MAX).

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.

  • Principle: Cancer cells with high c-Met expression are treated with the inhibitor, and the phosphorylation status of c-Met is assessed by Western blotting using phospho-specific antibodies.

  • Step-by-Step Protocol:

    • Seed c-Met-dependent cancer cells (e.g., MKN-45 gastric cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the c-Met inhibitor for a specified duration (e.g., 2-4 hours).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met (Tyr1234/1235)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The development of c-Met inhibitors is a dynamic area of cancer research. The phthalazine scaffold represents a promising chemical starting point for the design of novel, potent, and selective inhibitors. The comparative data presented here on a novel phthalazinone derivative, alongside established benchmarks, underscores the potential of this structural class. The rigorous application of the described biochemical and cellular assays is paramount for the successful identification and characterization of the next generation of c-Met targeted therapies.

References

  • Schroeder, G. M., An, Y., Cai, Z. W., Chen, X. T., Clark, C., Cornelius, L. A., ... & Borzilleri, R. M. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of medicinal chemistry, 52(5), 1251–1254. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., & Sun, J. (2016). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. European journal of medicinal chemistry, 124, 377–388. [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
  • PubChem. Tivantinib. [Link]

  • PubChem. Foretinib. [Link]

  • Morotti, A., Cilloni, D., & Frassoni, F. (2011). Mechanism of action of the multikinase inhibitor Foretinib. Leukemia & lymphoma, 52(12), 2235–2237. [Link]

  • RCSB PDB. 3LQ8: Crystal structure of c-Met kinase domain in complex with Foretinib. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

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Validation

A Comparative Guide to PARP-1 Inhibitors: Situating Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in the Therapeutic Landscape

This guide provides an in-depth comparison of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate and its related phthalazinone scaffold against established Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. It is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate and its related phthalazinone scaffold against established Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response (DDR) pathways. We will delve into the mechanistic underpinnings of PARP-1 inhibition, compare key performance metrics based on experimental data, and provide detailed protocols for evaluating potential inhibitors.

The Central Role of PARP-1 in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[1][2][3] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other target proteins, a process known as PARylation.[4] This PARylation cascade serves as a signaling scaffold, recruiting other key DNA repair proteins to the lesion to orchestrate the base excision repair (BER) pathway.

The therapeutic targeting of PARP-1 is rooted in the concept of synthetic lethality . In cancers with pre-existing defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway used for double-strand break (DSB) repair, inhibiting PARP-1 is catastrophic.[5][6] Cancers with mutations in genes like BRCA1 and BRCA2 are deficient in HR.[1] When PARP-1 is inhibited in these cells, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[7] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[1] This selective killing of cancer cells while sparing healthy cells (which have intact HR) is the hallmark of PARP inhibitor efficacy.

cluster_0 Healthy Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp_i1 PARP Inhibitor ssb1->parp_i1 inhibition dsb1 Replication Fork Collapse (Double-Strand Break) parp_i1->dsb1 leads to hr1 Homologous Recombination (HR) Repair dsb1->hr1 repaired by survival1 Cell Survival & Proliferation hr1->survival1 ssb2 Single-Strand Break (SSB) parp_i2 PARP Inhibitor ssb2->parp_i2 inhibition dsb2 Replication Fork Collapse (Double-Strand Break) parp_i2->dsb2 leads to hr2 HR Repair Defective dsb2->hr2 cannot be repaired death2 Apoptosis (Cell Death) hr2->death2

Diagram 1: The principle of synthetic lethality with PARP inhibitors.

The Landscape of Clinically Approved and Investigational PARP Inhibitors

The first generation of PARP inhibitors primarily targets the catalytic activity of both PARP-1 and its close homolog, PARP-2. Four major inhibitors have gained FDA approval for various cancers, including ovarian, breast, prostate, and pancreatic cancer.[7][8]

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, it is a potent inhibitor of both PARP-1 and PARP-2.[9]

  • Rucaparib (Rubraca®): Another dual PARP-1/2 inhibitor with demonstrated efficacy in BRCA-mutant cancers.[10]

  • Niraparib (Zejula®): A potent dual PARP-1/2 inhibitor used in the maintenance treatment of ovarian cancer.[7]

  • Talazoparib (Talzenna®): The most potent of the approved inhibitors in terms of "PARP trapping," a secondary mechanism where the inhibitor locks the PARP enzyme onto the DNA, further disrupting replication and repair.[11][12][13]

While highly effective, these first-generation inhibitors are associated with hematological toxicities (anemia, neutropenia, thrombocytopenia), which are partly attributed to the inhibition of PARP-2.[7] This has spurred the development of next-generation inhibitors that are highly selective for PARP-1, with the goal of improving the therapeutic window and reducing side effects.[7][14][15]

The Phthalazinone Scaffold: A Privileged Structure for PARP-1 Inhibition

The 4-substituted phthalazin-1-one core is a well-established and highly effective scaffold in the design of potent PARP-1 inhibitors.[16] Olaparib itself is built upon this chemical framework.[17] The sustained interest in this structure stems from its ability to form key interactions within the nicotinamide-binding pocket of the PARP-1 catalytic domain.

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate represents a derivative of this core scaffold. While specific, direct experimental data for this exact molecule is not widely published in top-tier journals, we can infer its potential performance by analyzing closely related and more complex analogs that have been synthesized and evaluated. Numerous studies have explored modifications to the phthalazinone core to enhance potency and selectivity.[17][18][19] For instance, research has shown that adding specific side chains can yield compounds with significantly greater potency than the parent drug, Olaparib.[16][20]

Comparative Analysis: Performance Metrics

To objectively compare Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate and its analogs to established drugs, we must examine key performance indicators derived from experimental data.

Enzymatic Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) in a cell-free enzymatic assay is the primary measure of a compound's potency against its target. Lower IC₅₀ values indicate higher potency.

InhibitorTarget(s)PARP-1 IC₅₀ / Kᵢ (nM)PARP-2 IC₅₀ / Kᵢ (nM)Reference(s)
Olaparib PARP-1/251[9]
Rucaparib PARP-1/2/30.8 (IC₅₀) / 1.4 (Kᵢ)0.5 (IC₅₀)[10]
Niraparib PARP-1/2Data not consistently reported as IC₅₀Data not consistently reported as IC₅₀
Talazoparib PARP-1/20.57Potent inhibitor[9][12]
Veliparib PARP-1/25.2 (Kᵢ)2.9 (Kᵢ)[21][22]
Phthalazinone Analog '11c' PARP-197Not Reported[16]
Phthalazinone Analog 'B16' PARP-17.8Not Reported[16]
Phthalazinone Analog '30' PARP-18.18Not Reported[20]
Phthalazinone Analog 'DLC-1' PARP-1<0.2Not Reported[23]

Kᵢ (Inhibition Constant) is another measure of binding affinity, often comparable to IC₅₀.

Interpretation: As demonstrated in the table, the phthalazinone scaffold is highly tunable. While simpler derivatives like analog '11c' may be less potent than Olaparib, more advanced analogs ('B16', '30', and 'DLC-1') have been synthesized that exhibit PARP-1 inhibitory activity equal to or significantly greater than approved drugs.[16][20][23] This suggests that Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate could serve as a valuable foundational molecule for developing highly potent inhibitors.

Cellular Activity and PARP Trapping

Beyond enzymatic inhibition, an inhibitor's ability to trap PARP on DNA is a critical determinant of its cytotoxicity. Talazoparib, for example, is a relatively modest catalytic inhibitor compared to others but is over 100-fold more potent at trapping PARP-DNA complexes, making it the most potent single-agent PARP inhibitor in cellular assays.[11]

Newer, highly PARP-1 selective inhibitors like Saruparib (AZD5305) are being developed to maximize efficacy while minimizing the hematological side effects associated with PARP-2 inhibition.[7][24] The development of novel phthalazinone derivatives should therefore be evaluated not only for PARP-1 catalytic inhibition but also for their PARP trapping efficiency and selectivity over PARP-2.

Experimental Protocols for Inhibitor Evaluation

Validating and comparing PARP inhibitors requires robust and reproducible experimental methodologies. Below are foundational protocols for in-vitro and cell-based assessment.

Protocol: In-Vitro PARP-1 Enzymatic Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC₅₀ of a test compound against purified PARP-1 enzyme by measuring the consumption of its substrate, NAD+.[25][26]

Causality: The assay quantifies the remaining NAD+ after the PARP-1 reaction. A potent inhibitor will prevent NAD+ consumption, resulting in a high signal, whereas an ineffective compound will allow PARP-1 to consume NAD+, leading to a low signal.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

    • Reconstitute purified human PARP-1 enzyme in Assay Buffer to a working concentration (e.g., 100 ng/µL).

    • Prepare Activated DNA (provided in commercial kits or created by treating DNA with DNase I) to a working concentration (e.g., 50 ng/µL).[26]

    • Prepare a 2X PARP Cocktail containing Assay Buffer, Activated DNA, and NAD+.

    • Prepare serial dilutions of the test compound (e.g., Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate) and a positive control inhibitor (e.g., Olaparib) in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 5 µL of diluted PARP-1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.[26]

    • Initiate the reaction by adding 15 µL of the 2X PARP Cocktail to each well.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Signal Detection:

    • Stop the reaction and develop the signal according to the manufacturer's protocol for an NAD+ quantification kit (e.g., using a developer reagent that reacts with NAD+ to produce a fluorescent product).

    • Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Subtract background fluorescence (wells with no enzyme).

    • Normalize the data with the positive control (0% activity) and vehicle control (100% activity).

    • Plot the normalized percent activity against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

prep 1. Reagent Preparation (Buffer, Enzyme, DNA, NAD+, Compounds) plate 2. Plate Compounds (Test, Control, Vehicle) prep->plate enzyme 3. Add PARP-1 Enzyme (Incubate 15 min @ RT) plate->enzyme cocktail 4. Initiate Reaction (Add NAD+/DNA Cocktail) enzyme->cocktail incubate 5. Incubate 60 min @ 30°C cocktail->incubate develop 6. Add Developer Reagent (Incubate 30 min @ RT, protect from light) incubate->develop read 7. Read Fluorescence develop->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Diagram 2: Workflow for an in-vitro PARP-1 enzymatic assay.
Protocol: Cell-Based Cytotoxicity Assay (MTT/MTS)

This protocol assesses the ability of a PARP inhibitor to selectively kill cancer cells with HR deficiencies (e.g., BRCA1/2-mutant).

Causality: This assay measures cell viability. A successful PARP inhibitor will show significantly higher cytotoxicity (lower viability) in BRCA-mutant cells compared to BRCA-proficient (wild-type) cells, demonstrating synthetic lethality.

Methodology:

  • Cell Culture:

    • Culture a BRCA-mutant cell line (e.g., MDA-MB-436, Capan-1) and a BRCA wild-type cell line (e.g., MDA-MB-231) in their recommended growth media.[18][19]

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a positive control (e.g., Olaparib) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle-only wells as a negative control.

    • Incubate the plates for 72-96 hours in a humidified incubator at 37°C, 5% CO₂.

  • Viability Assessment (MTS Assay Example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the log concentration of the inhibitor and fit the data to determine the IC₅₀ for each cell line. A significantly lower IC₅₀ in the BRCA-mutant line indicates successful synthetic lethality.

Future Perspectives and Conclusion

The field of PARP inhibition is evolving from broad-spectrum PARP-1/2 inhibitors towards highly selective PARP-1 inhibitors and dual-target agents.[7][23] The goal is to enhance anti-tumor efficacy, overcome resistance mechanisms, and improve patient safety profiles.[2]

The phthalazinone scaffold, as exemplified by molecules like Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, remains a cornerstone of PARP inhibitor design.[16] Experimental data on advanced analogs show that this chemical class has the potential to produce next-generation inhibitors with potency exceeding that of currently approved drugs.[16][20][23]

References

  • ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Available from: [Link].

  • ResearchGate. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Available from: [Link].

  • MDPI. Development of Mitochondria-Targeted PARP Inhibitors. Available from: [Link].

  • OncLive. PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. Available from: [Link].

  • ResearchGate. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors | Request PDF. Available from: [Link].

  • Bentham Science Publishers. Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Available from: [Link].

  • Reaction Biology. PARP Assay Services. Available from: [Link].

  • ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry. Available from: [Link].

  • YouTube. What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. Available from: [Link].

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link].

  • PMC - NIH. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. Available from: [Link].

  • PMC - PubMed Central. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Available from: [Link].

  • NIH. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Available from: [Link].

  • PubMed. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Available from: [Link].

  • NIH. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Available from: [Link].

  • PMC - PubMed Central. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Available from: [Link].

  • PMC - NIH. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available from: [Link].

  • PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Available from: [Link].

  • PMC - NIH. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Available from: [Link].

  • ACS Publications. The Promise of Selective PARP1 Inhibitors in Cancer Therapy. Available from: [Link].

  • ResearchGate. IC 50 of different compounds in sensitive and olaparib resistant.... Available from: [Link].

  • PMC - NIH. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Available from: [Link].

  • ecancer. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models. Available from: [Link].

  • ResearchGate. IC 50 values for rucaparib and carboplatin and cell line characteristics. Available from: [Link].

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link].

  • Amsbio. PARP Assays. Available from: [Link].

  • PubMed. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Available from: [Link].

  • J-Stage. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Available from: [Link].

  • The Jackson Laboratory. PARP inhibitors: Overview and indications. Available from: [Link].

  • PMC - NIH. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. Available from: [Link].

  • ResearchGate. Structure and enzymatic activity of phthalazinones AZ108 and DB008. Available from: [Link].

  • Cancer Research UK. PARP Inhibitors | Targeted cancer drugs. Available from: [Link].

  • MDPI. PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. Available from: [Link].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

A Researcher's Guide to Safely Handling Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate As a novel heterocyclic compound, Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate presents unique opportunities in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

As a novel heterocyclic compound, Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate presents unique opportunities in drug development and chemical synthesis.[1][2] Its phthalazine core is a key structural motif in various biologically active molecules.[3] However, ensuring the safety of laboratory personnel is paramount during its handling and application. This guide provides essential safety and logistical information, grounded in established laboratory safety protocols, to support your research endeavors.

Understanding the Hazard Profile
  • Cause skin irritation (H315)[1][4]

  • Cause serious eye irritation (H319)[1][4]

  • Be harmful if swallowed (H302)[4]

  • May cause respiratory irritation (H335)[1][4]

Therefore, it is prudent to handle Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate with the assumption that it possesses a similar hazard profile.

Physical and Chemical Properties:

The subject compound is expected to be a solid crystalline powder, likely white to off-white, with limited solubility in non-polar solvents but better solubility in polar aprotic solvents like DMSO and DMF.[5]

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₀N₂O₃[6]
Molecular Weight218.21 g/mol [6]
Boiling Point~591.8°C at 760 mmHg[7]
Flash Point~311.7°C[7]
Density~1.56 g/cm³[7]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure.[8][9][10] The following table outlines the recommended PPE for handling Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProvides complete protection against splashes and airborne particles, addressing the risk of serious eye irritation.[11][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Protects against skin contact and irritation.[8] Gloves should be powder-free and changed every 30-60 minutes or immediately if contaminated.[8]
Body Protection A lab coat or chemical-resistant gown with long cuffsPrevents contact with skin and personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization, to mitigate respiratory irritation.[11][13]
Safe Handling and Operational Plan

A systematic workflow is essential for minimizing risk and ensuring the integrity of your experiments.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area gather_ppe Gather and inspect all necessary PPE prep_area->gather_ppe prep_hood Prepare a chemical fume hood gather_ppe->prep_hood weigh Weigh the compound in the fume hood prep_hood->weigh Ensure proper ventilation dissolve Dissolve in an appropriate solvent weigh->dissolve reaction Perform the reaction within the fume hood dissolve->reaction decontaminate Decontaminate all surfaces and glassware reaction->decontaminate After experiment completion dispose_waste Dispose of waste in a designated, labeled container decontaminate->dispose_waste remove_ppe Remove and dispose of PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Solid Waste (unused compound, contaminated gloves, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (reaction mixtures, contaminated solvents) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container waste_pickup Arrange for pickup by Environmental Health and Safety solid_container->waste_pickup liquid_container->waste_pickup

Caption: A streamlined process for the segregation and disposal of waste.

  • Solid Waste: Collect any unused compound, contaminated gloves, and other solid materials in a clearly labeled, sealed container for hazardous solid waste. [14]* Liquid Waste: Dispose of all liquid waste, including reaction mixtures and contaminated solvents, in a designated and labeled hazardous liquid waste container. [14]Do not pour chemicals down the drain. [14]* Compatibility: Ensure that incompatible waste streams are not mixed. [12]* Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. [15]

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [15]Seek medical attention if irritation persists. [15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [16]Seek immediate medical attention.
Inhalation Move the affected person to fresh air. [17]If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. [17]Seek immediate medical attention.

| Spill | Evacuate the area. If the spill is small, and you are trained to do so, clean it up using appropriate absorbent materials while wearing full PPE. For large spills, contact your institution's emergency response team. [15]|

By adhering to these guidelines, researchers can confidently and safely work with Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, fostering a secure environment for scientific advancement.

References

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • University of California. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. Retrieved from [Link]

  • Polynt. (2012). Safety Data Sheet: Methylhexahydrophthalic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • HSI. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate (C11H10N2O3). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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